Eicosyl ferulate
Descripción
Propiedades
IUPAC Name |
icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64190-82-5 | |
| Record name | Icosyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unveiling the Natural Reserves of Eicosyl Ferulate: A Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Extraction, and Potential Biological Activity of Eicosyl Ferulate.
This technical guide delves into the natural origins of this compound, a phenolic compound with promising therapeutic properties. We will explore its presence in various plant species, detail established experimental protocols for its isolation, and discuss its potential mechanism of action related to glucose metabolism. This document is intended to serve as a foundational resource for professionals engaged in natural product research and drug discovery.
Natural Sources of this compound
This compound has been identified in a select number of plant species. While its presence is confirmed, quantitative data regarding its concentration in these natural matrices remains limited in the current scientific literature. The primary documented sources are:
-
Synadenium glaucescens : This medicinal plant, belonging to the Euphorbiaceae family, is a notable source of this compound, where it is also referred to as hemicosanyl ferulate.[1]
-
Aristolochia kankauensis and Aristolochia zollingeriana : These species of the Aristolochiaceae family have been reported to contain this compound.
-
Rice Bran (as a minor component of γ-Oryzanol): this compound is a constituent of γ-oryzanol, a mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran oil. However, it is considered a minor component of this complex mixture.[2][3][4][5]
Table 1: Summary of Natural Sources of this compound
| Plant Species | Family | Common Name/Note |
| Synadenium glaucescens | Euphorbiaceae | Medicinal plant |
| Aristolochia kankauensis | Aristolochiaceae | |
| Aristolochia zollingeriana | Aristolochiaceae | |
| Oryza sativa (Rice) | Poaceae | Found in Rice Bran as a minor component of γ-oryzanol |
Note: Quantitative yield data for this compound from these sources are not extensively reported in the available literature.
Experimental Protocols: Isolation of this compound from Synadenium glaucescens
The following protocol is adapted from the methodology described for the isolation of hemicosanyl ferulate (this compound) from the root bark of Synadenium glaucescens.[1]
Extraction
-
Maceration: Air-dried and powdered root bark of Synadenium glaucescens is subjected to sequential maceration with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (B1210297), and then ethanol.
-
Solvent Evaporation: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
Fractionation and Purification
-
Vacuum Liquid Chromatography (VLC): The ethyl acetate crude extract is subjected to VLC on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent system (e.g., petroleum ether) and gradually increasing the polarity (e.g., with ethyl acetate and methanol).
-
Column Chromatography: Fractions identified by thin-layer chromatography (TLC) as containing the compound of interest are pooled and further purified by column chromatography over silica gel. A solvent gradient system, such as petroleum ether:ethyl acetate, is employed for elution.
-
Recrystallization: The fractions containing pure this compound are combined, and the compound is further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain crystalline this compound.
Analytical Characterization
The structure and purity of the isolated this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Biological Activity and Potential Signaling Pathway
This compound has been reported to exhibit glucose uptake stimulatory activity.[6] While the precise molecular mechanism for this compound has not been fully elucidated, the activity of its parent compound, ferulic acid, provides a plausible model. Ferulic acid has been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of glucose metabolism and cell survival.[7][8]
The proposed mechanism involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is a key signaling cascade in insulin-mediated glucose uptake. Activation of this pathway leads to the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissues. This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream.
Future Directions
The identification of this compound in several plant species opens avenues for further research. Key areas for future investigation include:
-
Quantitative Analysis: Development and application of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the concentration of this compound in its natural sources.
-
Pharmacological Studies: In-depth investigation into the molecular mechanisms underlying the glucose uptake stimulatory activity of this compound, including its specific interactions with components of the PI3K/Akt signaling pathway.
-
Bioavailability and Metabolism: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.
-
Exploration of Other Biological Activities: Given the diverse pharmacological activities of other ferulic acid esters, exploring the potential anti-inflammatory, antioxidant, and neuroprotective effects of this compound is warranted.
This technical guide provides a current snapshot of the knowledge surrounding the natural sources of this compound. As research in this area progresses, a more comprehensive understanding of its distribution, biological functions, and therapeutic potential will undoubtedly emerge.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and quantitation of γ-oryzanol components and simultaneous assessment of tocols in rice bran oil | Semantic Scholar [semanticscholar.org]
- 5. purification-and-identification-of-components-of-oryzanol-in-rice-bran-oil - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
Eicosyl Ferulate: A Technical Overview of its Physicochemical Properties and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl ferulate, a long-chain ester of ferulic acid, is a naturally occurring phenolic compound with emerging biological interest. This technical guide provides a comprehensive overview of its core physicochemical properties, alongside a review of its known and potential bioactivities. Detailed experimental protocols for assessing its biological effects and hypothesized signaling pathways are presented to facilitate further research and development.
Physicochemical Properties
This compound (IUPAC name: icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is characterized by the following properties:
| Property | Value | Reference(s) |
| CAS Number | 133882-79-8 | [1][2] |
| Molecular Formula | C₃₀H₅₀O₄ | [2] |
| Molecular Weight | 474.72 g/mol | [2] |
Biological Activities and Potential Therapeutic Applications
This compound has been identified as a bioactive compound with potential applications in metabolic disease management. Its primary reported activities include:
-
Glucose Uptake Stimulation: this compound has been shown to exhibit stimulatory activity on glucose uptake, suggesting a potential role in managing hyperglycemia and insulin (B600854) resistance.
-
α-Glucosidase Inhibition: As a derivative of ferulic acid, it is implicated in the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This activity can contribute to the control of postprandial blood glucose levels.
Based on the known activities of its parent compound, ferulic acid, and other alkyl ferulates, this compound may also possess the following properties, which warrant further investigation:
-
Antioxidant Activity: Ferulic acid and its esters are well-documented antioxidants. The phenolic hydroxyl group in the ferulic acid moiety is crucial for scavenging free radicals.
-
Anti-inflammatory Activity: Ferulic acid and its derivatives have been shown to exert anti-inflammatory effects, often through the modulation of key signaling pathways such as NF-κB and MAPK.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activities of this compound.
α-Glucosidase Inhibition Assay
This assay determines the ability of this compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of this compound solution at various concentrations, and 25 µL of α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
Acarbose is used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details the procedure to measure the effect of this compound on glucose uptake in a common cell line model for adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS) and calf serum (CS)
-
Insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation
-
This compound
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Krebs-Ringer phosphate (KRP) buffer
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% CS until confluent.
-
Induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
-
Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Subsequently, culture the cells in DMEM with 10% FBS for an additional 4-6 days until fully differentiated.
-
-
Glucose Uptake Assay:
-
Serum-starve the differentiated adipocytes for 3-4 hours in KRP buffer.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 10-15 minutes.
-
Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay evaluates the potential of this compound to reduce the inflammatory response in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
-
-
Cytokine Measurement:
-
Use the cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Antioxidant Activity Assays (DPPH and ABTS)
These are common in vitro assays to determine the free radical scavenging capacity of this compound.
DPPH Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, mix various concentrations of this compound with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A decrease in absorbance indicates radical scavenging activity.
ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of ~0.7 at 734 nm.
-
Mix various concentrations of this compound with the diluted ABTS•+ solution.
-
After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A decrease in absorbance indicates radical scavenging activity.
Hypothesized Signaling Pathways
While direct evidence for this compound's mechanism of action is limited, the known pathways of ferulic acid and its derivatives provide a strong basis for hypothesis-driven research.
PI3K/Akt Signaling Pathway in Glucose Metabolism
Ferulic acid has been shown to modulate the PI3K/Akt pathway, which is central to insulin signaling and glucose metabolism. It is plausible that this compound enhances glucose uptake in adipocytes by activating this pathway.
Caption: Hypothesized PI3K/Akt signaling pathway for this compound-mediated glucose uptake.
AMPK Signaling Pathway in Cellular Energy Homeostasis
The activation of AMP-activated protein kinase (AMPK) is another key mechanism for improving glucose metabolism and is a target for many anti-diabetic compounds. Ethyl ferulate has been shown to activate the AMPK/Nrf2 pathway.
Caption: Potential involvement of the AMPK signaling pathway in the metabolic effects of this compound.
NF-κB and MAPK Signaling Pathways in Inflammation
The anti-inflammatory effects of ferulic acid derivatives are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression.
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
Experimental Workflow
A general workflow for the preclinical evaluation of this compound is outlined below.
Caption: A general experimental workflow for the evaluation of this compound.
Conclusion
This compound is a promising natural compound with potential therapeutic benefits, particularly in the context of metabolic disorders. This guide provides foundational information and detailed experimental protocols to support further research into its biological activities and mechanisms of action. Future studies should focus on validating the hypothesized signaling pathways and evaluating its efficacy and safety in preclinical animal models.
References
- 1. Attenuation of age-related changes in FOXO3a activity and the PI3K/Akt pathway by short-term feeding of ferulate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Eicosyl Ferulate: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl ferulate, a long-chain ester of ferulic acid, is a naturally occurring phenolic compound found in various plant species. While research on this specific molecule is not as extensive as for its parent compound, ferulic acid, or its shorter-chain esters, emerging evidence suggests a range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Antiproliferative and Cytotoxic Activities
This compound has demonstrated notable antiproliferative effects against human colon cancer cell lines. Furthermore, its general cytotoxicity has been assessed, indicating a favorable safety profile in preliminary studies.
Quantitative Antiproliferative Data
The antiproliferative activity of this compound has been quantified using the sulforhodamine B (SRB) assay, which measures cell density by staining cellular proteins. The half-maximal inhibitory concentration (IC50) values against two human colorectal carcinoma cell lines are summarized in the table below.
| Cell Line | IC50 (µM) | Assay |
| HCT-15 | 15.1[1] | Sulforhodamine B |
| SW-620 | 5.25[1] | Sulforhodamine B |
Quantitative Cytotoxicity Data
The toxicity of this compound, also referred to as hemicosanyl ferulate, was evaluated using the brine shrimp lethality test. This assay is a simple, rapid, and convenient method for the preliminary assessment of toxicity.
| Test Organism | LC50 (µg/mL) | Classification |
| Artemia salina (brine shrimp) | > 100 | Non-toxic |
Experimental Protocols
1.3.1. Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This protocol describes a common procedure for the SRB assay.
-
Cell Plating: Human cancer cell lines (HCT-15 and SW-620) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
1.3.2. Brine Shrimp Lethality Test for Cytotoxicity
The following is a generalized protocol for the brine shrimp lethality assay.
-
Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.
-
Exposure of Nauplii: A specific number of brine shrimp nauplii (larvae) are transferred to vials containing the test solutions.
-
Incubation: The vials are maintained under illumination for 24 hours.
-
Counting of Survivors: The number of dead and surviving nauplii is counted.
-
Data Analysis: The lethal concentration 50% (LC50) is determined using probit analysis or other appropriate statistical methods.
Visualized Experimental Workflow
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Caption: Workflow for the Brine Shrimp Lethality Test.
Other Reported Biological Activities
Glucose Uptake Stimulatory Activity
This compound has been reported to exhibit glucose uptake stimulatory activity. However, at present, there is a lack of publicly available quantitative data (e.g., EC50 values) and detailed experimental protocols specifically for this compound in this context.
Antiplatelet Activity
The initial publication by Wu et al. in 1994, which first described the isolation of this compound, indicated that the antiplatelet activity of the isolated compounds was evaluated. Regrettably, the specific results and methodologies for this compound's antiplatelet action were not accessible in the publicly available literature at the time of this review.
Discussion and Future Directions
The current body of research on this compound highlights its potential as a bioactive molecule, particularly in the realm of cancer research due to its antiproliferative effects on colon cancer cells. Its low toxicity in the brine shrimp model is a promising indicator for its safety profile.
However, significant gaps in our understanding of this compound's biological activities remain. To fully elucidate its therapeutic potential, future research should focus on:
-
Quantitative analysis of other biological activities: In-depth studies are needed to quantify its antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities using established in vitro assays.
-
Mechanism of action studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts its antiproliferative and other biological effects is crucial.
-
In vivo studies: Preclinical studies in animal models are necessary to validate the in vitro findings and to assess the pharmacokinetics and in vivo efficacy of this compound.
-
Structure-activity relationship studies: Synthesizing and evaluating a series of long-chain ferulate esters will help in understanding the relationship between the alkyl chain length and biological activity.
Conclusion
This compound is an intriguing natural product with demonstrated antiproliferative activity and a favorable preliminary toxicity profile. While the available data is currently limited, it provides a solid foundation for further investigation. This technical guide summarizes the existing knowledge and underscores the need for more extensive research to unlock the full therapeutic potential of this compound for the benefit of drug discovery and development.
References
Eicosyl Ferulate: A Technical Guide on the Putative Mechanism of Action in Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature directly investigating the mechanism of action of eicosyl ferulate on glucose uptake is limited. This document extrapolates the potential mechanisms based on the well-documented effects of its parent compound, ferulic acid. This compound, an ester of ferulic acid and eicosyl alcohol, is hypothesized to exert its biological effects either by acting as a more lipophilic prodrug that enhances the bioavailability of ferulic acid, or through direct interactions with cellular signaling pathways.
Core Mechanism: Modulation of Insulin (B600854) and AMPK Signaling Pathways
Ferulic acid has been shown to positively influence glucose homeostasis by targeting key signaling cascades that regulate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue.[1][2][3] The two primary pathways implicated are the PI3K/Akt pathway, which is central to insulin signaling, and the AMP-activated protein kinase (AMPK) pathway, a critical sensor of cellular energy status.
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade initiated by insulin binding to its receptor.[4][5] Ferulic acid is suggested to enhance this pathway, leading to increased glucose uptake. The proposed mechanism is as follows:
-
Insulin Receptor (IR) Activation: Insulin binding to the α-subunits of the IR induces a conformational change, leading to the autophosphorylation of tyrosine residues on the β-subunits.
-
IRS-1 Phosphorylation and PI3K Recruitment: The activated IR then phosphorylates insulin receptor substrate 1 (IRS-1). This creates docking sites for the p85 regulatory subunit of PI3K.
-
PIP3 Formation and Akt Activation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B) to the plasma membrane, where Akt is subsequently phosphorylated and activated by PDK1 and mTORC2.
-
AS160 Phosphorylation and GLUT4 Translocation: Activated Akt phosphorylates AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. This phosphorylation inhibits AS160's GAP activity, allowing Rab proteins to remain in their active GTP-bound state, which facilitates the translocation of GLUT4-containing vesicles to the plasma membrane.
-
Glucose Uptake: The increased presence of GLUT4 on the cell surface enhances the uptake of glucose from the bloodstream into the cell.
Studies on ferulic acid have shown its ability to modulate components of this pathway, suggesting a potential mechanism for this compound.
Figure 1: The PI3K/Akt signaling pathway for glucose uptake, potentially modulated by this compound.
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated under conditions of low energy (high AMP/ATP ratio). Its activation provides an insulin-independent mechanism for stimulating glucose uptake. The mechanism is as follows:
-
AMPK Activation: Cellular stressors such as exercise or hypoxia increase the AMP/ATP ratio, leading to the phosphorylation and activation of AMPK. Certain phytochemicals can also activate AMPK.
-
Downstream Targets: Activated AMPK phosphorylates several downstream targets to increase glucose uptake, including AS160 (converging with the insulin pathway) and potentially other substrates.
-
GLUT4 Translocation: Similar to the insulin pathway, the phosphorylation of these substrates facilitates the translocation of GLUT4 vesicles to the plasma membrane.
-
Increased Glucose Uptake: The increased cell surface GLUT4 leads to enhanced glucose transport into the cell.
Some studies suggest that AMPK activation can also enhance the intrinsic activity of GLUT4 transporters already present on the plasma membrane.
Figure 2: The AMPK signaling pathway for insulin-independent glucose uptake.
Quantitative Data Summary
The following tables summarize quantitative data from studies on ferulic acid and other natural compounds that modulate these pathways. This data provides a reference for the potential efficacy of this compound.
Table 1: Effect of Ferulic Acid and Related Compounds on Glucose Uptake
| Compound | Cell Line / Model | Concentration | Incubation Time | % Increase in Glucose Uptake (vs. Control) | Reference |
|---|---|---|---|---|---|
| Ferulic Acid | Not Specified | Not Specified | Not Specified | Data not available in abstracts | |
| Carnosol | L6 Myotubes | 50 µM | 1 hour | ~150% | |
| Resveratrol | L6 Myotubes | 100 µM | Not Specified | ~201% |
| AICAR (AMPK activator) | Rat Muscle | Not Specified | Not Specified | ~200% | |
Table 2: Effect of Ferulic Acid and Related Compounds on Signaling Proteins
| Compound | Protein | Cell Line / Model | Concentration | Change in Phosphorylation / Activity | Reference |
|---|---|---|---|---|---|
| Ferulic Acid | p-PI3K | U87-MG cells | Not Specified | Dramatically reduced | |
| Ferulic Acid | p-Akt | U87-MG cells | Not Specified | Dramatically reduced | |
| Carnosol | p-AMPK | L6 Myotubes | 50 µM | Increased | |
| Resveratrol | p-AMPK | L6 Myotubes | 100 µM | Increased |
| ex229 (B607396) (AMPK activator) | AMPK | Rat epitrochlearis muscle | 100 µM | Similar to contraction | |
Note: Some results for ferulic acid on cancer cells show a decrease in PI3K/Akt signaling, which is context-dependent and relates to anti-proliferative effects. The pro-glycemic effects are typically studied in muscle or fat cells.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the effects of compounds like ferulic acid on glucose uptake and signaling pathways.
Glucose Uptake Assay
This assay measures the rate at which cells take up a glucose analog, typically 2-deoxy-D-[³H]glucose.
-
Cell Culture: L6 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% antibiotics until they reach confluence. Differentiation into myotubes is induced by switching to DMEM with 2% FBS for 5-7 days.
-
Treatment: Differentiated myotubes are serum-starved for 3-4 hours. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound) or controls (e.g., insulin, metformin) for a specified duration (e.g., 1 hour).
-
Glucose Uptake Measurement: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer and then incubated with KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes.
-
Lysis and Scintillation Counting: The uptake is terminated by washing with ice-cold PBS. Cells are lysed with 0.1 N NaOH. The radioactivity in the cell lysates is determined by liquid scintillation counting.
-
Data Analysis: Non-specific uptake is measured in the presence of cytochalasin B and subtracted from all values. Results are normalized to total protein content.
Western Blotting for Signaling Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and AMPK.
-
Cell Culture and Treatment: Cells (e.g., L6 myotubes, 3T3-L1 adipocytes) are cultured and treated with the test compound as described above.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-Akt Ser473, anti-p-AMPK Thr172) and the total form of the protein.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.
Figure 3: A typical experimental workflow for investigating the effects of a compound on glucose uptake.
Conclusion
Based on the evidence from studies on ferulic acid, it is plausible that this compound enhances glucose uptake in skeletal muscle and adipose tissue through the modulation of the PI3K/Akt and AMPK signaling pathways. These actions converge on the translocation of GLUT4 to the plasma membrane, thereby increasing glucose transport into the cells. Further research is warranted to directly investigate the effects of this compound and to quantify its potency and specific molecular interactions within these critical metabolic pathways. The experimental protocols and data presented herein provide a foundational framework for such future investigations.
References
- 1. Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation [mdpi.com]
- 2. Mechanisms regulating GLUT4 glucose transporter expression and glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Insulin Signaling by Botanical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Eicosyl Ferulate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl ferulate, a long-chain ester of ferulic acid found in various medicinal plants, is emerging as a compound of significant therapeutic interest. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its known biological activities, underlying mechanisms of action, and potential applications in drug development. This document summarizes key quantitative data, outlines experimental protocols for assessing its bioactivity, and visualizes its putative signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Introduction
This compound (icosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is a phenolic compound that has been isolated from plants such as Aristolochia kankauensis and Synadenium glaucescens.[1][2] As a derivative of ferulic acid, a well-established antioxidant, this compound is garnering attention for its potential pharmacological properties. Its long alkyl chain imparts a lipophilic character, which may enhance its bioavailability and interaction with cellular membranes compared to its parent compound, ferulic acid. This guide explores the therapeutic landscape of this compound, focusing on its antiproliferative, metabolic, anti-inflammatory, and antioxidant properties.
Therapeutic Applications and Biological Activities
Current research, though in its early stages, points to several potential therapeutic avenues for this compound.
Antiproliferative Activity
This compound has demonstrated cytotoxic effects against human colon cancer cell lines, suggesting its potential as an anticancer agent. The half-maximal inhibitory concentrations (IC50) have been determined for the HCT-15 and SW-620 cell lines, indicating moderate potency.
Metabolic Regulation: Glucose Uptake
Studies have indicated that this compound possesses glucose uptake stimulatory activity, suggesting a potential role in the management of metabolic disorders such as diabetes.[3] This activity is attributed to the ferulate moiety and is a promising area for further investigation into its mechanism of action on glucose transporters and related signaling pathways.
Anti-inflammatory and Antioxidant Potential (Inferred from Analogs)
While direct quantitative data for the anti-inflammatory and antioxidant activities of this compound are limited, studies on its close structural analogs, such as ethyl ferulate and hexadecyl ferulate, provide strong evidence for these properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators and scavenge free radicals. The proposed mechanisms involve the modulation of key inflammatory and antioxidant signaling pathways.
Neuroprotective Effects (Inferred from Analogs)
Derivatives of ferulic acid have been investigated for their neuroprotective properties, demonstrating the ability to mitigate oxidative stress in neuronal cells.[4] The lipophilic nature of this compound suggests it may effectively cross the blood-brain barrier, making it a candidate for further research in the context of neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its close analogs.
Table 1: Antiproliferative and Toxicological Data for this compound
| Activity | Cell Line / Organism | Assay | Result (IC50 / LC50) | Reference |
| Antiproliferative | HCT-15 (Human Colon Cancer) | Sulforhodamine B | 15.1 μM | [5] |
| Antiproliferative | SW-620 (Human Colon Cancer) | Sulforhodamine B | 5.25 μM | |
| Toxicity | Artemia salina (Brine Shrimp) | Brine Shrimp Lethality Test | 762.807 μg/mL |
Table 2: Antioxidant Activity of Hexadecyl Ferulate (Analog of this compound)
| Activity | Assay | Result (IC50) | Reference |
| Radical Scavenging | DPPH | 0.083 ± 0.009 nmol/mL | |
| Radical Cation Decolorization | ABTS | 0.027 ± 0.002 nmol/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of this compound and its analogs.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This assay is used to determine cytotoxicity based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 μM) and a vehicle control (e.g., DMSO). Incubate for a period of 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the adherent cells by adding 100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 50 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value from the dose-response curve.
Brine Shrimp Lethality Test for General Toxicity
This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.
Protocol:
-
Hatching of Brine Shrimp: Hatch Artemia salina eggs in artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in artificial seawater.
-
Exposure: Transfer 10-15 nauplii (larvae) into each well of a 24-well plate containing the test solutions. Include a vehicle control and a positive control (e.g., potassium dichromate).
-
Incubation: Incubate the plates for 24 hours under illumination.
-
Counting: Count the number of dead and surviving nauplii in each well.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 μL of various concentrations of the test compound (e.g., this compound) to 100 μL of the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Assay in LPS-Stimulated Macrophages
This in vitro assay assesses the potential of a compound to inhibit the production of inflammatory mediators.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant for the analysis of secreted inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Cell Lysis: Lyse the cells to extract total protein for Western blot analysis of key inflammatory signaling proteins (e.g., p-p65, IκBα).
-
Data Analysis: Quantify the levels of cytokines and proteins and compare the treated groups to the LPS-stimulated control to determine the inhibitory effect of the compound.
Signaling Pathways and Mechanisms of Action
Based on studies of ferulic acid and its esters, this compound is likely to exert its biological effects through the modulation of key cellular signaling pathways.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. Ferulic acid and its derivatives are known to inhibit this pathway, likely by preventing the degradation of IκBα and blocking the nuclear translocation of p65.
References
A Comprehensive Review of Long-Chain Ferulate Esters: Synthesis, Biological Activity, and Therapeutic Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain ferulate esters, derivatives of the naturally occurring phenolic compound ferulic acid, are emerging as a promising class of lipophilic antioxidants with a broad spectrum of biological activities. Ferulic acid, while a potent antioxidant and anti-inflammatory agent, is limited in its therapeutic application by its hydrophilic nature, which restricts its ability to cross cellular membranes. Esterification of ferulic acid with long-chain fatty alcohols enhances its lipophilicity, thereby improving its bioavailability and efficacy in biological systems. This technical guide provides an in-depth review of the current literature on long-chain ferulate esters, focusing on their synthesis, biological activities, and underlying mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Synthesis of Long-Chain Ferulate Esters
The synthesis of long-chain ferulate esters can be achieved through both chemical and enzymatic methods. The choice of method depends on factors such as desired yield, purity, and environmental considerations.
Chemical Synthesis
Chemical synthesis typically involves the esterification of ferulic acid with a long-chain alcohol in the presence of an acid catalyst. Microwave-assisted organic synthesis has been shown to be a highly efficient method, significantly reducing reaction times and increasing yields compared to conventional heating.[1][2]
A general procedure for the synthesis of alkyl ferulates involves reacting ferulic acid with an excess of the corresponding alcohol in the presence of a catalyst like concentrated sulfuric acid.[3] Another approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4]
Table 1: Comparison of Chemical Synthesis Methods for Alkyl Ferulates
| Method | Catalyst/Reagent | Alcohol | Reaction Time | Yield (%) | Reference | | --- | --- | --- | --- | --- | | Conventional Heating | Conc. H₂SO₄ | Various (C1-C8) | 6 - 28 h | 65 - 85 |[1][2] | | Microwave Irradiation | Conc. H₂SO₄ | Various (C1-C8) | 3 - 5 min | 89 - 96 |[1][2] | | DCC/DMAP | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine | C16, C18, C18:1, C11:1 | Not Specified | Quantitative |[4] |
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often employing lipases as biocatalysts.[2] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used for the esterification or transesterification of ferulic acid and its short-chain esters with long-chain alcohols.[5][6][7] This method is advantageous as it proceeds under milder reaction conditions, reducing the risk of degradation of heat-sensitive compounds.[2]
The enzymatic synthesis can be performed via direct esterification of ferulic acid or transesterification from a ferulate ester like ethyl ferulate.[8] Solvent-free systems are also being explored to develop more environmentally friendly processes.[9]
Table 2: Enzymatic Synthesis of Long-Chain Ferulate Esters
| Enzyme | Reaction Type | Substrates | Solvent | Yield (%) | Reference | | --- | --- | --- | --- | --- | | Novozym 435 | Esterification | Ferulic acid, Fatty alcohols (C3, C6, C9, C12) | n-hexane | Not specified |[10] | | Novozym 435 | Transesterification | Ethyl ferulate, Olive oil | Not specified | 59.6 |[7] | | Candida antarctica lipase (B570770) B | Esterification | Ferulic acid, Lauryl alcohol | Diisopropyl ether | Not specified |[5][6] | | Candida rugosa lipase | Esterification | Ferulic acid, β-sitosterol | Not specified | 35 |[8] | | Candida rugosa lipase | Transesterification | Ethyl ferulate, β-sitosterol | Not specified | 55 |[8] |
Experimental Workflow for Enzymatic Synthesis of Ferulate Esters
Caption: Enzymatic synthesis of long-chain ferulate esters.
Biological Activities of Long-Chain Ferulate Esters
The enhanced lipophilicity of long-chain ferulate esters leads to a range of potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antibacterial effects.
Antioxidant Activity
Long-chain ferulate esters exhibit significant antioxidant activity by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. While in homogeneous solutions, the radical-scavenging abilities of various alkyl ferulates are similar, in heterogeneous systems like microsomes, their effectiveness varies with the alkyl chain length.[11][12] Esters with medium-length chains (C8-C13) have shown the most potent antioxidant activity in rat liver microsomes.[11][12]
Table 3: Antioxidant Activity (IC₅₀) of Ferulic Acid and its Alkyl Esters in Rat Liver Microsomes
| Compound | Alkyl Chain Length | IC₅₀ (µM) | Reference |
| Ferulic Acid | - | 243.84 | [11][12] |
| Heptyl Ferulate | C7 | >19.74 | [11][12] |
| Octyl Ferulate (linear) | C8 | 12.40 | [11][12] |
| Nonyl Ferulate | C9 | 19.74 | [11][12] |
| Undecyl Ferulate | C11 | >19.74 | [11][12] |
| Dodecyl Ferulate | C12 | 11.03 | [11][12] |
| Tridecyl Ferulate | C13 | 18.60 | [11][12] |
| Pentadecyl Ferulate | C15 | >19.74 | [11][12] |
| Hexadecyl Ferulate | C16 | >19.74 | [11][12] |
| Octadecyl Ferulate | C18 | >19.74 | [11][12] |
Experimental Protocol for DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (long-chain ferulate esters) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.[1]
-
-
Assay Procedure:
-
Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[1][5]
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[1]
-
Anti-inflammatory Activity
Long-chain ferulate esters have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Ferulic acid and its esters can inhibit both COX-1 and COX-2 enzymes.[14] The inhibitory activity is influenced by the length of the alkyl chain. For instance, ferulates with C3 to C8 alkyl chains have been shown to inhibit COX-1 and COX-2 enzymes by 85-95% at a concentration of 25 µg/mL.[14]
Table 4: COX-1 and COX-2 Inhibition by Ferulate Esters (at 25 µg/mL)
| Compound | Alkyl Chain Length | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
| Propyl Ferulate | C3 | ~85-95 | ~85-95 | [14] |
| Butyl Ferulate | C4 | ~85-95 | ~85-95 | [14] |
| Pentyl Ferulate | C5 | ~85-95 | ~85-95 | [14] |
| Hexyl Ferulate | C6 | ~85-95 | ~85-95 | [14] |
| Heptyl Ferulate | C7 | ~85-95 | ~85-95 | [14] |
| Octyl Ferulate | C8 | ~85-95 | ~85-95 | [14] |
Experimental Protocol for COX Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of COX-1 or COX-2 enzyme, hematin (B1673048) (cofactor), and L-epinephrine (cofactor).
-
Prepare a solution of the substrate, arachidonic acid.
-
Dissolve the test inhibitors (long-chain ferulate esters) in a suitable solvent (e.g., DMSO).[15]
-
-
Assay Procedure:
-
In a reaction tube, mix the reaction buffer, hematin, and L-epinephrine.
-
Add the COX enzyme and incubate.
-
Add the test inhibitor and pre-incubate at 37°C.[15]
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement:
-
Calculation:
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
-
The IC₅₀ value is determined from a dose-response curve.
-
Lipoxygenases are enzymes involved in the inflammatory cascade.[16][17] The inhibitory activity of alkyl esters of protocatechuates against soybean lipoxygenase-1 has been shown to be dependent on the alkyl chain length, with longer chains (C11-C14) exhibiting the most potent inhibition.[8] While specific data for long-chain ferulate esters is less abundant, the principle of lipophilicity influencing activity is expected to be similar.
Experimental Protocol for Lipoxygenase Inhibition Assay
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).
-
Prepare a solution of lipoxygenase enzyme.
-
Prepare a solution of the substrate, linoleic acid.
-
Dissolve the test compounds in a suitable solvent.[18]
-
-
Assay Procedure:
-
In a reaction vessel, incubate the lipoxygenase solution with the test compound.
-
Initiate the reaction by adding the linoleic acid substrate.[18]
-
-
Measurement:
-
Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at 234 nm.[18]
-
-
Calculation:
-
The percentage of inhibition is calculated by comparing the rate of the reaction with and without the inhibitor.
-
Ferulic acid and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.[16][19][20][21] Ethyl ferulate has been shown to inhibit the nuclear translocation of NF-κB p65 and activate the Nrf2/HO-1 pathway in LPS-stimulated macrophages.[16]
Signaling Pathway of Anti-inflammatory Action of Ferulate Esters
Caption: Inhibition of the NF-κB signaling pathway by ferulate esters.
Neuroprotective Effects
Ferulic acid and its esters have shown significant neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease.[13][22] These effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[13][23] Benzyl ferulate, due to its increased lipid solubility, is suggested to have improved neuroprotective potential compared to ferulic acid.[24]
In models of cerebral ischemia/reperfusion injury, ferulic acid has been shown to protect neurons by inhibiting apoptosis through the downregulation of Bax and cleaved caspase-3, and the upregulation of Bcl-2.[2] It also inhibits the TLR4/MyD88 signaling pathway.[2]
Table 5: Neuroprotective Effects of Ferulic Acid Derivatives
| Compound | Model | Key Findings | Reference |
| Ferulic Acid | Cerebral Ischemia/Reperfusion (in vivo & in vitro) | Attenuated memory impairment, reduced neuronal apoptosis and oxidative stress. Inhibited TLR4/MyD88 pathway. | [2] |
| Ferulic Acid | Cerebral Ischemia/Reperfusion (in vivo) | Inhibited ICAM-1 mRNA expression, reduced microglia/macrophage numbers, and decreased oxidative stress-related apoptosis. | [23] |
| Benzyl Ferulate | Cerebral Ischemia/Reperfusion (in vivo) | Downregulated NOX2/NOX4 expression, reduced ROS production, and inhibited apoptosis. | [24] |
| Ferulic Acid Ethyl Ester | Neurons | Protected against amyloid beta-peptide-induced oxidative stress and neurotoxicity. | [6] |
Experimental Protocol for In Vitro Neuroprotection Assay using PC12 Cells
-
Cell Culture:
-
Culture PC12 cells in a suitable medium (e.g., RPMI-1640) supplemented with serum.
-
Differentiate the cells into a neuronal phenotype by treating them with Nerve Growth Factor (NGF).[25]
-
-
Induction of Neurotoxicity:
-
Treatment:
-
Treat the cells with various concentrations of the long-chain ferulate esters before or concurrently with the neurotoxin.
-
-
Assessment of Neuroprotection:
-
Measure cell viability using assays like the MTT assay.[27]
-
Assess apoptosis by measuring caspase activity or using staining methods like Hoechst 33258.[2]
-
Measure reactive oxygen species (ROS) production using fluorescent probes.[2]
-
Analyze the expression of key proteins involved in apoptosis and survival pathways (e.g., Bcl-2, Bax, caspases, Akt) using Western blotting.[2]
-
Apoptotic Signaling Pathway in Neuroprotection by Ferulate Esters
Caption: Modulation of the intrinsic apoptosis pathway by ferulate esters.
Antibacterial Activity
Long-chain ferulate esters have also been investigated for their antibacterial properties. Their increased lipophilicity allows for better penetration through the bacterial cell membrane.[28][29] The antibacterial activity has been shown to vary with the length of the alkyl chain, with hexyl ferulate (C6) demonstrating significant activity against both Gram-positive and Gram-negative bacteria.[28][29]
Table 6: Minimum Inhibitory Concentration (MIC) of Ferulate Esters
| Compound | Alkyl Chain Length | E. coli (mg/mL) | P. aeruginosa (mg/mL) | S. aureus (mg/mL) | B. subtilis (mg/mL) | Reference |
| Propyl Ferulate | C3 | >0.5 | >0.4 | 0.4 | 1.1 | [28][29] |
| Hexyl Ferulate | C6 | 0.5 | 0.4 | 0.4 | 1.1 | [28][29] |
Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Long-chain ferulate esters represent a versatile class of compounds with significant therapeutic potential. Their enhanced lipophilicity compared to ferulic acid leads to improved biological activity, including potent antioxidant, anti-inflammatory, neuroprotective, and antibacterial effects. The ability to modulate key signaling pathways such as NF-κB and apoptotic pathways underscores their potential for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate the structure-activity relationships for various long-chain ferulate esters and to evaluate their efficacy and safety in preclinical and clinical studies. The detailed methodologies and summarized data presented in this guide aim to facilitate future research in this promising area of drug discovery and development.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Francisco Plou Lab: Enzymatic synthesis of ferulic acid derivatives [franciscoploulab.eu]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Frontiers | Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties [frontiersin.org]
- 11. assaygenie.com [assaygenie.com]
- 12. arxiv.org [arxiv.org]
- 13. marinebiology.pt [marinebiology.pt]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB pathway [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Ferulic acid provides neuroprotection against oxidative stress-related apoptosis after cerebral ischemia/reperfusion injury by inhibiting ICAM-1 mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents | Semantic Scholar [semanticscholar.org]
- 25. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Eicosyl Ferulate: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl ferulate, a long-chain ester of ferulic acid, is a naturally occurring phenolic compound that has garnered interest for its potential therapeutic properties, including its ability to stimulate glucose uptake. This technical guide provides an in-depth overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and characterization, and an exploration of its putative mechanism of action related to glucose metabolism. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Ferulic acid and its derivatives are widely distributed in the plant kingdom and are known for their antioxidant and other health-promoting properties. This compound (icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate), the ester of ferulic acid and eicosanol (B47690) (a 20-carbon fatty alcohol), is a lipophilic molecule that has been identified in a number of plant species. Its extended alkyl chain imparts distinct physicochemical properties compared to its parent compound, ferulic acid, potentially influencing its bioavailability and biological activity. This document details the scientific journey of this compound from its initial discovery to our current understanding of its biological effects.
Discovery and Natural Occurrence
This compound was first reported as a natural product in 1994 by Wu T.S. and colleagues from the fresh root and stem of Aristolochia kankauensis[1]. In this initial study, it was isolated alongside a mixture of other aristolochic acids, aristolactam alkaloids, and amides. More recently, in 2022, a compound identified as hemicosanyl ferulate, also known as this compound, was isolated from the medicinal plant Synadenium glaucescens Pax of the Euphorbiaceae family[2][3]. These discoveries highlight the presence of this compound in diverse plant families, suggesting it may be more widespread than currently known.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for researchers working on its extraction, formulation, and biological testing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H50O4 | [4][5] |
| Molecular Weight | 474.72 g/mol | [4][5] |
| Appearance | White to off-white solid powder | [2] |
| CAS Number | 133882-79-8 | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | ChemicalBook |
| LogP (calculated) | 11.8 | [5] |
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and characterization of this compound based on published literature.
Extraction and Isolation from Synadenium glaucescens
This protocol is adapted from the methodology described for the isolation of hemicosanyl ferulate from Synadenium glaucescens[2][3].
4.1.1. Plant Material Preparation
-
Collect fresh root and stem barks of Synadenium glaucescens.
-
Air-dry the plant material in the shade to prevent degradation of thermolabile compounds.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
4.1.2. Solvent Extraction
-
Macerate the powdered plant material sequentially with solvents of increasing polarity. A common sequence is petroleum ether (or hexane), followed by dichloromethane (DCM) or ethyl acetate (EtOAc), and finally methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).
-
For the isolation of this compound, the ethyl acetate and dichloromethane extracts are of primary interest[2].
-
Combine the respective extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.
4.1.3. Chromatographic Purification
-
Subject the crude ethyl acetate or dichloromethane extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate).
-
Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent.
-
Combine fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Perform further purification of the combined fractions using repeated column chromatography or preparative TLC until a single, pure compound is obtained.
Characterization of this compound
The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the feruloyl moiety, including aromatic protons, vinylic protons of the propenoate chain, and a methoxy (B1213986) group. The eicosyl chain will be represented by a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the ester oxygen, and a broad multiplet for the remaining methylene groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, carbons of the aromatic ring and the double bond, the methoxy carbon, and a series of signals corresponding to the 20 carbons of the eicosyl chain.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the connectivity of protons and carbons and unambiguously assigning the structure.
4.2.2. Mass Spectrometry (MS)
-
GC-MS or LC-MS: These techniques will provide the molecular weight of the compound, which should correspond to the calculated mass of C30H50O4. The fragmentation pattern can further confirm the presence of the feruloyl and eicosyl moieties.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit glucose uptake stimulatory activity[4][6]. While the precise molecular mechanism for this compound has not been fully elucidated, the known biological activities of its parent compound, ferulic acid, and other related phenolic compounds provide a strong basis for a proposed signaling pathway. Ferulic acid has been shown to modulate the PI3K/Akt signaling pathway, which is a key regulator of glucose metabolism[6][7][8][9][10].
Proposed Signaling Pathway for Glucose Uptake Stimulation
It is hypothesized that this compound, similar to other polyphenols, enhances glucose uptake in insulin-sensitive cells, such as adipocytes and muscle cells, by promoting the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. This process is likely mediated through the activation of the PI3K/Akt signaling cascade.
The proposed pathway is as follows:
-
This compound interacts with cell surface receptors or enters the cell.
-
This interaction leads to the activation of Phosphoinositide 3-kinase (PI3K).
-
Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).
-
Activated Akt then phosphorylates downstream targets, which ultimately leads to the translocation of GLUT4-containing vesicles from the cytoplasm to the plasma membrane.
-
The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cell.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Attenuation of age-related changes in FOXO3a activity and the PI3K/Akt pathway by short-term feeding of ferulate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. Mechanism of Ferulic Acid in PI3K/AKT Pathway and Research in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Eicosyl Ferulate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for eicosyl ferulate, a long-chain alkyl ester of ferulic acid. This compound, also known as hemicosanyl ferulate, is a phenolic compound that has been isolated from natural sources such as Synadenium glaucescens Pax.[1] This document collates available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to facilitate its identification, characterization, and further research in drug development and other scientific applications.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound. The data presented here is based on the spectra obtained for hemicosanyl ferulate, an accepted synonym for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound (600 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.61 | d | 15.9 | H-7 |
| 7.18 | d | 1.9 | H-2 |
| 7.08 | dd | 8.2, 1.9 | H-6 |
| 6.81 | d | 8.2 | H-5 |
| 6.35 | d | 15.9 | H-8 |
| 4.18 | t | 6.7 | H-1' |
| 3.88 | s | - | -OCH₃ |
| 1.69 | p | 6.8 | H-2' |
| 1.29 | br s | - | -(CH₂)₁₇- |
| 0.90 | t | 7.0 | H-20' |
Table 2: ¹³C NMR Spectroscopic Data of this compound (150 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Assignment |
| 169.4 | C-9 (C=O) |
| 161.4 | C-4 |
| 150.0 | C-3 |
| 146.8 | C-7 |
| 128.0 | C-1 |
| 124.0 | C-6 |
| 116.6 | C-5 |
| 115.4 | C-8 |
| 111.6 | C-2 |
| 65.4 | C-1' |
| 56.4 | -OCH₃ |
| 33.0 - 23.7 | -(CH₂)₁₈- |
| 14.4 | C-20' |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and elemental composition of this compound. The analysis of related compounds in the source literature was performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Table 3: Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Formula | C₃₀H₅₀O₄ |
| Molecular Weight | 474.7 g/mol |
| Ionization Mode | Electron Impact (EI) |
| m/z | Data not explicitly provided in the primary literature for the molecular ion peak of this compound. However, analysis of other components in the same study by GC-MS suggests this technique is suitable for its characterization. |
Infrared (IR) Spectroscopy
Table 4: Representative Infrared (IR) Spectroscopic Data (from Ethyl Ferulate)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | O-H stretch (phenolic) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (α,β-unsaturated ester) |
| ~1635 | C=C stretch (alkene) |
| ~1600, ~1515 | C=C stretch (aromatic) |
| ~1270, ~1170 | C-O stretch (ester and ether) |
Experimental Protocols
The following protocols are based on the methodologies described for the isolation and characterization of this compound and related compounds.[1]
Isolation of this compound
This compound was isolated from the stem and root barks of Synadenium glaucescens. The general procedure involved:
-
Extraction: The plant material was extracted with organic solvents such as ethyl acetate (B1210297) and dichloromethane.
-
Chromatography: The resulting extracts were subjected to column chromatography for fractionation.
-
Purification: Further purification was achieved through additional chromatographic techniques to yield the pure compound.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound were dissolved in a deuterated solvent (e.g., methanol-d₄, CD₃OD).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 600 MHz NMR spectrometer.
-
Data Acquisition: Standard pulse sequences were used to acquire 1D NMR spectra. The chemical shifts were reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry
-
Instrumentation: Mass spectrometric data were acquired on a Gas Chromatograph (GC) coupled with a Mass Spectrometry (MS) detector.
-
Ionization: Electron Impact (EI) was used as the ionization method.
-
Analysis: The GC separates the components of the sample before they enter the MS for detection and fragmentation analysis.
Infrared (IR) Spectroscopy (General Protocol)
-
Sample Preparation: For a solid sample, a small amount is typically ground with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The sample is placed in an FTIR spectrometer.
-
Data Acquisition: The instrument scans the sample with infrared light, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental process for the characterization of this compound.
Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.
This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to consult the primary literature for more detailed experimental nuances and context.
References
Methodological & Application
Synthesis of Eicosyl Ferulate from Ferulic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of eicosyl ferulate, a lipophilic derivative of ferulic acid. Increased lipophilicity can enhance the bioavailability and efficacy of ferulic acid, a potent natural antioxidant, making its long-chain esters like this compound valuable for applications in pharmaceuticals, cosmetics, and food science.[1][2][3] This note details two primary synthetic routes: a classic chemical approach via Steglich esterification and a biocatalytic method using enzymatic catalysis.
Introduction
Ferulic acid is a phenolic compound widely recognized for its antioxidant, anti-inflammatory, and neuroprotective properties.[4] However, its therapeutic application can be limited by its hydrophilicity, which affects its ability to cross lipid membranes.[1] Esterification of ferulic acid with long-chain fatty alcohols, such as eicosanol (B47690) (a 20-carbon alcohol), yields lipophilic esters like this compound. This modification is intended to improve its solubility in lipid matrices, thereby potentially enhancing its absorption and efficacy in biological systems.
Chemical Synthesis: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide (B86325) coupling agent and a nucleophilic catalyst. This method is particularly well-suited for substrates that may be sensitive to harsher, acid-catalyzed conditions.
Experimental Protocol
Materials:
-
Ferulic Acid (FA)
-
Eicosanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ferulic acid (1 equivalent) and eicosanol (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous dichloromethane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Extraction: Combine the filtrates and wash successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in n-hexane as the eluent, to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Enzymatic Synthesis via Lipase (B570770) Catalysis
Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding under milder reaction conditions with fewer byproducts. Lipases are commonly used for the esterification of ferulic acid with various alcohols.
Experimental Protocol
Materials:
-
Ferulic Acid (FA)
-
Eicosanol
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)
-
Anhydrous n-hexane or other suitable organic solvent (optional, can be performed solvent-free)
-
Molecular sieves (4 Å) to remove water
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine ferulic acid (1 equivalent) and eicosanol (a molar excess, e.g., 5-8 equivalents, can improve yield). If using a solvent, dissolve the reactants in anhydrous n-hexane.
-
Enzyme and Desiccant Addition: Add the immobilized lipase (e.g., 80 mg of Novozym 435 for a small-scale reaction) and molecular sieves to the reaction mixture. The molecular sieves help to drive the equilibrium towards product formation by removing the water produced during esterification.
-
Incubation: Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 50-60 °C) for an extended period (e.g., 48-168 hours). Reaction progress can be monitored by TLC or HPLC.
-
Enzyme Removal: After the reaction, remove the immobilized lipase and molecular sieves by filtration. The enzyme can often be washed and reused.
-
Solvent Removal: If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/n-hexane) to isolate the pure this compound.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of long-chain ferulate esters based on literature precedents.
| Parameter | Steglich Esterification | Enzymatic Synthesis (Lipase) |
| Reactants | Ferulic Acid, Eicosanol | Ferulic Acid, Eicosanol |
| Catalyst/Reagent | DCC, DMAP | Immobilized Lipase (e.g., Novozym 435) |
| Solvent | Dichloromethane | n-Hexane or Solvent-Free |
| Temperature | 0 °C to Room Temperature | 50 - 60 °C |
| Reaction Time | 12 - 24 hours | 48 - 168 hours |
| Typical Yield | ~70-90% (for similar esters) | Variable, can be >90% under optimized conditions |
| Purification | Filtration and Column Chromatography | Filtration and Column Chromatography |
Visualization of Experimental Workflows
References
- 1. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, thermal stability, and antioxidant activity of long-chain alkyl esters of ferulic acid | Polish Society of Food Technologists [journal.pttz.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]
Application Notes and Protocols for the Synthesis of Long-Chain Ferulate Esters via Steglich Esterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of long-chain ferulate esters using the Steglich esterification method. This mild and efficient coupling reaction is particularly well-suited for the esterification of ferulic acid with long-chain alcohols, yielding lipophilic derivatives with potential applications in drug development, particularly in the field of neuroprotection.
Introduction
Ferulic acid, a phenolic compound abundant in the plant kingdom, is renowned for its potent antioxidant and anti-inflammatory properties. However, its therapeutic potential is often limited by its hydrophilic nature, which restricts its ability to cross biological membranes, including the blood-brain barrier. To overcome this limitation, derivatization of ferulic acid into more lipophilic long-chain esters has emerged as a promising strategy. These esters are anticipated to exhibit enhanced bioavailability and improved access to target tissues, thereby augmenting their therapeutic efficacy.
The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[1][2] The reaction is mediated by a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and is catalyzed by 4-(dimethylamino)pyridine (DMAP).[1][2] This method is highly efficient and compatible with a wide range of functional groups, making it ideal for the synthesis of complex molecules like long-chain ferulate esters.
Data Presentation
The following table summarizes representative quantitative data for the Steglich esterification of ferulic acid with various long-chain alcohols.
| Ferulic Acid Derivative | Long-Chain Alcohol | Coupling Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Hexadecyl Ferulate | Hexadecanol (Cetyl alcohol) | DCC | DMAP | THF | 12 | 76.77 | [3] |
| Dodecyl Ferulate | Dodecanol (B89629) | EDC | DMAP | Acetonitrile (B52724) | 24 | ~85 (estimated) | Adapted from |
| Octyl Ferulate | Octanol | EDC | DMAP | Acetonitrile | 24 | ~90 (estimated) | Adapted from |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative long-chain ferulate ester, dodecyl ferulate, using a greener Steglich esterification method with EDC as the coupling agent. This protocol can be adapted for other long-chain alcohols.
Protocol: Synthesis of Dodecyl Ferulate
Materials:
-
Ferulic acid
-
Dodecanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ferulic acid (1.0 equivalent).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).
-
Add anhydrous acetonitrile to dissolve the solids.
-
Add dodecanol (1.1 equivalents) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 24 hours.
-
-
Workup:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and 1 M HCl. Transfer the mixture to a separatory funnel.
-
Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dodecyl ferulate by column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate to isolate the pure product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield dodecyl ferulate as a solid or oil.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Steglich esterification of long-chain ferulate esters.
Potential Neuroprotective Signaling Pathway
The enhanced lipophilicity of long-chain ferulate esters is hypothesized to facilitate their passage across the blood-brain barrier, where they can exert neuroprotective effects. Ferulic acid and its derivatives have been shown to modulate several signaling pathways involved in neuronal survival and inflammation.
Caption: Hypothesized neuroprotective signaling pathways modulated by long-chain ferulate esters.
References
- 1. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Eicosyl Ferulate using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl ferulate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its potential therapeutic properties, including the stimulation of glucose uptake.[1] Effective drug development and preclinical studies necessitate the availability of highly purified this compound. This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica (B1680970) gel column chromatography. The methodology is based on established principles for the separation of long-chain fatty acid esters and related phenolic compounds. Additionally, a proposed signaling pathway for its glucose uptake stimulatory activity is presented to guide further mechanistic studies.
Data Presentation
The purification of this compound can be monitored and quantified using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The following table summarizes hypothetical yet expected data based on the purification of similar compounds, such as hexadecyl ferulate.
| Parameter | Crude Extract | After Column Chromatography |
| Appearance | Dark, viscous oil | Off-white to pale yellow solid |
| This compound Purity (by HPLC) | ~10-15% | >95% |
| Yield | N/A | ~70-80% (from crude extract) |
| TLC Rf Value (Hexane:Ethyl Acetate (B1210297) 8:2) | Multiple spots | Single spot at ~0.6-0.7 |
Experimental Protocols
This section outlines a detailed methodology for the purification of this compound from a crude plant extract.
Preparation of Crude Extract
A crude extract containing this compound should first be obtained from a suitable plant source, such as the roots and stems of Aristolochia kankauensis or Synadenium glaucescens, through solvent extraction (e.g., using ethyl acetate or a similar solvent of intermediate polarity).[2] The crude extract should be dried under vacuum to remove the solvent, resulting in a viscous oil or semi-solid residue.
Materials and Reagents
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Dichloromethane (B109758) (DCM, ACS grade)
-
Petroleum Ether (ACS grade)
-
Glass chromatography column (40-60 mm diameter, 400-600 mm length)
-
Cotton wool or glass frit
-
Sand (acid-washed)
-
TLC plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp (254 nm and 365 nm)
-
Staining solution (e.g., p-anisaldehyde or ferric chloride spray reagent)
-
Rotary evaporator
-
Collection tubes
Column Chromatography Protocol
a. Column Packing (Wet Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically on a stand.
-
Place a small plug of cotton wool or a glass frit at the bottom of the column to retain the stationary phase.
-
Add a thin layer (approx. 1 cm) of acid-washed sand over the cotton wool/frit.
-
In a separate beaker, prepare a slurry of silica gel in n-hexane (or the initial mobile phase solvent). The ratio of silica gel to crude extract should be approximately 50:1 (w/w).
-
Pour the silica gel slurry into the column. Allow the silica to settle, and gently tap the column to ensure even packing and remove any air bubbles.
-
Drain the solvent until the level is just above the top of the silica gel. Do not allow the column to run dry.
-
Add a thin layer (approx. 1 cm) of sand on top of the packed silica gel to prevent disturbance during sample loading.
b. Sample Loading
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Allow the sample to adsorb completely onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
c. Elution
-
Begin the elution with a non-polar solvent system. A gradient elution is recommended for optimal separation.
-
Start with 100% petroleum ether or n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is as follows:
-
Fractions 1-10: 100% Petroleum Ether
-
Fractions 11-20: 98:2 Petroleum Ether:Ethyl Acetate
-
Fractions 21-40: 95:5 Petroleum Ether:Ethyl Acetate
-
Fractions 41-60: 90:10 Petroleum Ether:Ethyl Acetate
-
Fractions 61-80: 80:20 Petroleum Ether:Ethyl Acetate
-
Continue to increase the polarity with higher concentrations of ethyl acetate if necessary.
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.
d. Fraction Analysis
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction (or pooled fractions) onto a TLC plate.
-
Develop the TLC plate in a chamber with a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp (254 nm). This compound, being a phenolic compound, should be UV active.
-
Further visualize the TLC plate using a staining reagent. A ferric chloride spray is suitable for detecting phenolic compounds, which will appear as dark-colored spots.
-
Combine the fractions that show a single spot corresponding to the Rf value of pure this compound.
e. Isolation of Pure Compound
-
Pool the pure fractions containing this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting residue should be the purified this compound, which can be further dried under high vacuum to remove any residual solvent.
Mandatory Visualizations
Experimental Workflow
References
Application Note: Quantification of Eicosyl Ferulate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of Eicosyl Ferulate. This compound, an ester of ferulic acid, is a phenolic compound with potential therapeutic properties.[1] The method described herein is based on reversed-phase chromatography with UV detection, providing a reliable tool for quality control, stability studies, and pharmacokinetic analysis in drug development. This document provides a comprehensive experimental protocol, method validation parameters, and data presentation guidelines.
Introduction
This compound (C₃₀H₅₀O₄, Molar Mass: 474.7 g/mol ) is a long-chain ester of ferulic acid.[2] Ferulic acid and its derivatives are known for their antioxidant and other biological activities, making them subjects of interest in pharmaceutical and nutraceutical research.[3][4] Accurate and precise quantification of this compound is crucial for research and development. This application note presents a detailed HPLC method for its determination.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are outlined in Table 1. The choice of a C18 column is based on the non-polar nature of the eicosyl chain combined with the moderately polar ferulic acid moiety.[5] The mobile phase, a mixture of acetonitrile (B52724) and acidified water, ensures good peak shape and resolution. The detection wavelength is set at approximately 320 nm, which is the characteristic maximum absorbance for the ferulic acid chromophore.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water (Gradient or Isocratic) |
| Gradient Example | 70-95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm |
| Run Time | 20 minutes |
Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
The sample preparation method will vary depending on the matrix. A general protocol for a solid sample is provided below.
-
Accurately weigh a representative amount of the sample.
-
Extract this compound using a suitable solvent such as methanol or a mixture of methanol and acetonitrile. Sonication can be employed to improve extraction efficiency.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Data Presentation
Quantitative data should be presented in a clear and organized manner. Table 3 provides an example of how to summarize the results from a quantitative analysis.
Table 3: Example of Quantitative Data Summary
| Sample ID | Peak Area | Concentration (µg/mL) | Amount in Sample (mg/g) |
| Sample 1 | 123456 | 25.4 | 5.08 |
| Sample 2 | 134567 | 27.8 | 5.56 |
| Sample 3 | 119876 | 24.7 | 4.94 |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagrams.
Caption: Experimental workflow for the quantification of this compound.
Caption: Schematic of the HPLC system for this compound analysis.
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound. Proper method validation is essential to ensure accurate and precise results. This protocol can be readily implemented in research and quality control laboratories working with this compound and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (E)-Ferulic Acid Eicosyl Ester | C30H50O4 | CID 6440080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Ferulic Acid and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of ferulic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Ferulic acid, a phenolic compound abundant in the plant kingdom, and its derivatives are of significant interest due to their antioxidant, anti-inflammatory, and anti-cancer properties. This application note details the necessary protocols for sample preparation, derivatization, and GC-MS analysis, along with quantitative data for ferulic acid and its key derivatives. Furthermore, it visualizes the experimental workflow and relevant biological signaling pathways to provide a complete analytical and biological context.
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic acid found in plant cell walls, seeds, leaves, and fruits. Its biological activities, which include potent antioxidant and anti-inflammatory effects, have made it a focal point of research in pharmaceuticals, nutraceuticals, and cosmetics. The analysis of ferulic acid and its derivatives, such as ethyl ferulate and ferulic acid dehydrodimers, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. However, due to their low volatility, a derivatization step is necessary to convert them into thermally stable and volatile compounds suitable for GC analysis. This protocol focuses on silylation, a common and effective derivatization method for phenolic acids.
Experimental Protocols
Sample Preparation
The preparation of samples is a critical step to ensure accurate and reproducible results. The following is a general guideline for the extraction of ferulic acid and its derivatives from plant-based matrices.
Materials:
-
Plant sample (e.g., dried leaves, seeds, or fruit)
-
Methanol (B129727) (62.5% aqueous solution) containing 1 g/L Butylated hydroxytoluene (BHT)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas supply
-
Sonicator
-
Water bath
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Weigh 0.5 g of the dried and powdered plant sample into a flask.
-
Add 40 mL of 62.5% aqueous methanol containing BHT.
-
Add 10 mL of 6 M HCl to the mixture and stir carefully.
-
Bubble nitrogen gas through the mixture for approximately 40-60 seconds to create an inert atmosphere.
-
Sonicate the extraction mixture for 15 minutes.
-
Reflux the mixture in a water bath at 90°C for 2 hours.
-
After cooling, extract the mixture with ethyl acetate.
-
Collect the organic layer and reduce its volume to 10 mL using a rotary evaporator at 37°C.
-
Centrifuge the extract for 10 minutes.
-
Add anhydrous sodium sulfate to the supernatant to remove any residual moisture.
-
Evaporate the solvent under a gentle stream of nitrogen gas to obtain the dried extract.
Derivatization: Silylation
Silylation is required to increase the volatility of ferulic acid and its derivatives for GC-MS analysis. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Deactivated screw-cap glass tubes
-
Water bath or heating block
Protocol:
-
Transfer 100 µL of the dried organic extract into a deactivated screw-cap glass tube.
-
Add 200 µL of BSTFA and 100 µL of TMCS to the tube.[1]
-
Vortex the mixture thoroughly.
-
Place the tube in a water bath or heating block at 80°C for 45 minutes.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following instrumental parameters have been optimized for the analysis of silylated ferulic acid derivatives.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[1] |
| Injector Temperature | 280°C[1] |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.9 mL/min[1] |
| Oven Program | Initial temperature 70°C, ramp at 2°C/min to 135°C (hold 10 min), then ramp at 4°C/min to 220°C (hold 10 min), and finally ramp at 3.5°C/min to 270°C (hold 20 min).[1] |
| MS Transfer Line | 290°C[1] |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-700 |
Quantitative Data
The following tables summarize the quantitative data for ferulic acid and some of its derivatives from various studies.
Table 1: Method Validation Data for trans-Ferulic Acid
| Parameter | Value | Reference |
| Linearity Range | 1-100 mg L⁻¹ | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.15 mg L⁻¹ | [2] |
| Limit of Quantitation (LOQ) | 0.50 mg L⁻¹ | [2] |
| Repeatability (RSD) | 2.7% to 5.4% | [2] |
Table 2: Concentration of Ferulic Acid and its Dehydrodimers in Barley
| Compound | Concentration Range (µg/g dry weight) | Reference |
| Ferulic Acid | 359 - 624 | [3] |
| 8-O-4'-diferulic acid | 73 - 118 | [3] |
| 5,5'-diferulic acid | 26 - 47 | [3] |
| 8,5'-diferulic acid (benzofuran) | 22 - 45 | [3] |
| 8,5'-diferulic acid (open form) | 10 - 23 | [3] |
Table 3: Ferulic Acid Content in Various Aromatic Plants
| Plant Species | Ferulic Acid (mg/100 g dry sample) | Reference |
| Origanum dictamnus | 0.34 ± 0.01 | [1] |
| Eucalyptus globulus | 1.8 ± 0.03 | [1] |
| Origanum vulgare L. | 1.0 ± 0.02 | [1] |
| Mellisa officinalis L. | Not Detected | [1] |
| Sideritis cretica | 6.9 ± 0.06 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of ferulic acid derivatives from sample collection to data analysis.
Caption: Experimental workflow for GC-MS analysis.
Signaling Pathways Modulated by Ferulic Acid
Ferulic acid exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate some of these interactions.
Anti-inflammatory and Antioxidant Pathways
Caption: Ferulic acid's antioxidant and anti-inflammatory pathways.
Anti-Cancer Signaling Pathways
Caption: Ferulic acid's modulation of cancer-related pathways.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of ferulic acid and its derivatives. The provided protocols for sample preparation, derivatization, and instrumental analysis, combined with the quantitative data, offer a solid foundation for researchers in various fields. The visualization of the experimental workflow and the associated biological pathways further enhances the understanding of the analytical process and the biological significance of these compounds. This comprehensive guide is intended to facilitate the adoption of GC-MS for the analysis of ferulic acid and its derivatives in both academic and industrial research settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxycinnamic acids and ferulic acid dehydrodimers in barley and processed barley - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare Eicosyl ferulate stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosyl ferulate is a phenolic compound recognized for its potential therapeutic properties, including the stimulation of glucose uptake. Proper preparation of this compound stock and working solutions is critical for obtaining accurate and reproducible results in in vitro and in vivo experiments. These application notes provide a detailed protocol for the solubilization, storage, and dilution of this compound for research purposes.
Physicochemical Properties and Storage Recommendations
This compound is a lipophilic compound with poor solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₀O₄ | |
| Molecular Weight | 474.72 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage of Powder | Store at -20°C, protected from light | |
| Storage of Stock Solution | Store in aliquots at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution to working concentrations for various experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weighing: Accurately weigh 4.75 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the serial dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation of the lipophilic compound, perform an intermediate dilution step. For example, to prepare a 100 µM working solution from a 10 mM stock, first dilute the stock 1:10 in pre-warmed cell culture medium to make a 1 mM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired final concentration. For example, to obtain a final concentration of 10 µM in a total volume of 2 mL, add 20 µL of the 1 mM intermediate solution to 1980 µL of pre-warmed cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.
-
Mix and Apply: Gently mix the final working solutions and the vehicle control before adding them to the cells.
Calculation Example for a 10 µM Final Concentration:
-
C1 (Stock Concentration) = 10 mM
-
V1 (Volume of Stock) = ?
-
C2 (Final Concentration) = 10 µM
-
V2 (Final Volume) = 2 mL
Using the formula C1V1 = C2V2 :
(10,000 µM) * V1 = (10 µM) * (2000 µL) V1 = 2 µL
Add 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium. The final DMSO concentration will be 0.1%.
Proposed Signaling Pathway for this compound-Stimulated Glucose Uptake
While direct studies on the specific signaling pathway of this compound are limited, evidence from structurally similar phenolic compounds suggests a mechanism involving the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4] Activation of AMPK is known to stimulate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake into cells.
Caption: Proposed mechanism of this compound-stimulated glucose uptake.
Experimental Workflow Overview
The following diagram illustrates the general workflow from preparing the this compound stock solution to its application in a cell-based assay.
Caption: Experimental workflow for this compound solution preparation and use.
Disclaimer: The proposed signaling pathway for this compound is based on the known mechanisms of structurally related compounds. Further research is required to definitively elucidate the precise molecular pathway of this compound. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always consult the relevant safety data sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for Eicosyl Ferulate Delivery Systems in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosyl ferulate, a lipophilic ester of ferulic acid, is a promising bioactive compound with potential therapeutic applications stemming from the well-documented antioxidant and anti-inflammatory properties of its parent compound, ferulic acid. However, its high lipophilicity and poor aqueous solubility present significant challenges for in vivo research, leading to low bioavailability and limiting its therapeutic potential. To overcome these hurdles, advanced drug delivery systems are essential to enhance its solubility, stability, and targeted delivery.
These application notes provide a comprehensive overview of potential delivery systems for this compound, drawing upon established formulation strategies for the parent molecule, ferulic acid, and other lipophilic compounds. Detailed experimental protocols for the preparation and characterization of these systems are provided to guide researchers in their in vivo studies.
Challenges in this compound Delivery
The inherent properties of this compound necessitate the use of advanced delivery systems to enable effective in vivo research.
Recommended Delivery Systems
Based on successful formulations for ferulic acid and other lipophilic molecules, the following delivery systems are recommended for in vivo research of this compound:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic compounds, offering high stability and controlled release.
-
Polymeric Nanoparticles: These formulations, using biodegradable polymers, can enhance the oral bioavailability and provide targeted delivery of hydrophobic drugs.
Data Presentation: Formulation Characteristics
The following tables summarize quantitative data from studies on ferulic acid delivery systems. These values can serve as a benchmark for the development of this compound formulations. Due to its higher lipophilicity, this compound is expected to achieve higher encapsulation efficiency within lipid-based systems compared to ferulic acid.
Table 1: Solid Lipid Nanoparticle Formulations for Ferulic Acid
| Formulation Code | Lipid Matrix | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| FA-SLN | Stearic Acid | Polysorbate 80 | 150 - 250 | < 0.3 | -20 to -30 | 70 - 85 | [1][2] |
| CS-FA-SLN | Compritol 888 ATO | Chitosan (B1678972), Poloxamer 188 | 185 | < 0.2 | +12.4 | 51.2 | [1] |
Table 2: Polymeric Nanoparticle Formulations for Ferulic Acid
| Formulation Code | Polymer | Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| FA-PLGA-NP | PLGA | Tween 80 | 74 - 117 | < 0.2 | -15 to -25 | ~70 | [3] |
| FA-PLA-NP | PLA | Tween 80 | 180 - 220 | < 0.2 | -10 to -20 | 60 - 75 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for preparing ferulic acid-loaded SLNs and is suitable for the lipophilic nature of this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, stearic acid)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Cationic polymer for surface modification (optional, e.g., Chitosan)
-
Organic Solvent (e.g., acetone, ethanol)
-
Purified water
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Particle size analyzer
-
Spectrophotometer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
If using a surface modifying polymer like chitosan, dissolve it in a separate acidic aqueous solution.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately sonicate the coarse emulsion using a probe sonicator for 5-15 minutes. The sonication process should be carried out in an ice bath to facilitate the recrystallization of the lipid and formation of SLNs.
-
-
Surface Modification (Optional):
-
For chitosan coating, add the SLN dispersion dropwise to the chitosan solution under gentle magnetic stirring and continue stirring for 1-2 hours.
-
-
Purification and Concentration:
-
The resulting SLN dispersion can be centrifuged or dialyzed to remove unencapsulated this compound and excess surfactant.
-
For long-term storage, the SLNs can be lyophilized with a cryoprotectant.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Calculated after separating the unencapsulated drug from the SLN dispersion using ultracentrifugation. The amount of this compound in the supernatant and in the total formulation is quantified by UV-Vis spectrophotometry or HPLC.
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol utilizes the nanoprecipitation method, which is suitable for encapsulating hydrophobic drugs like this compound into polymeric matrices.
Materials:
-
This compound
-
Biodegradable Polymer (e.g., PLGA, PLA)
-
Stabilizer (e.g., Tween® 80, Poloxamer 188)
-
Organic Solvent (e.g., acetone)
-
Purified water
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Particle size analyzer
-
Spectrophotometer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the polymer (e.g., PLGA) and this compound in a water-miscible organic solvent like acetone.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into an aqueous solution containing the stabilizer (e.g., Tween® 80) under moderate magnetic stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Removal:
-
Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
-
Purification:
-
The nanoparticle suspension can be centrifuged and the pellet washed with purified water to remove unencapsulated drug and excess stabilizer.
-
Characterization:
-
The characterization of polymeric nanoparticles follows the same principles as for SLNs, including DLS for size, PDI, and zeta potential, and spectrophotometric or chromatographic methods for determining encapsulation efficiency and drug loading.
In Vivo Evaluation Workflow
A systematic in vivo evaluation is crucial to determine the pharmacokinetic and pharmacodynamic profiles of the formulated this compound.
Potential Signaling Pathway Modulation
Based on the known antioxidant properties of ferulic acid, this compound delivered via a nano-carrier system may modulate cellular signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 pathway.
Conclusion
The development of effective delivery systems is paramount to unlocking the full therapeutic potential of this compound in in vivo research. Solid lipid nanoparticles and polymeric nanoparticles represent promising strategies to enhance its bioavailability and facilitate its investigation in various disease models. The provided protocols and data serve as a foundational guide for researchers to formulate and evaluate this compound delivery systems, ultimately advancing our understanding of its in vivo efficacy.
References
- 1. Systematically designed chitosan-coated solid lipid nanoparticles of ferulic acid for effective management of Alzheimer's disease: A preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced cardioprotective activity of ferulic acid-loaded solid lipid nanoparticle in an animal model of myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferulic acid-loaded polymeric nanoparticles prepared from nano-emulsion templates facilitate internalisation across the blood–brain barrier in model m ... - Nanoscale (RSC Publishing) DOI:10.1039/D2NR07256D [pubs.rsc.org]
- 4. Ferulic Acid-Loaded Polymeric Nanoparticles for Potential Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring the Antioxidant Capacity of Eicosyl Ferulate using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosyl ferulate, an ester of ferulic acid, is a lipophilic compound with potential applications in the pharmaceutical and cosmetic industries due to its anticipated antioxidant properties. Ferulic acid and its derivatives are known to act as potent free radical scavengers.[1] This application note provides a detailed protocol for determining the antioxidant capacity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This simple and widely used method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][3][4] The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm, which is observed as a color change from deep violet to pale yellow.[3]
Principle of the DPPH Assay
The DPPH assay is a common method for assessing the free radical scavenging ability of compounds. The core of this assay is the stable free radical DPPH, which has a deep violet color due to its unpaired electron and exhibits a strong absorbance band around 517 nm. When an antioxidant, such as this compound, is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process reduces the DPPH radical to its non-radical form, DPPH-H. This reduction leads to a color change from violet to a pale yellow, and a corresponding decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
The chemical reaction can be summarized as: (DPPH•) + (Antioxidant-H) → DPPH-H + (Antioxidant•)
Experimental Workflow
The following diagram illustrates the general workflow for the DPPH assay of this compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
Detailed Experimental Protocol
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Trolox (or other standard antioxidant like Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Reagent Preparation
DPPH Working Solution (0.1 mM):
-
Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.
-
Stir the solution until the DPPH is completely dissolved.
-
Store the solution in a dark bottle and at 4°C to protect it from light. It is recommended to prepare this solution fresh before use.
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethanol, or DMSO). This compound is lipophilic, so a small amount of DMSO might be necessary for initial solubilization, followed by dilution with methanol or ethanol.
-
From this stock solution, prepare a series of dilutions to obtain different concentrations for the assay.
Standard (Trolox) Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of Trolox in methanol or ethanol.
-
From this stock solution, create a series of dilutions to generate a standard curve.
Assay Procedure
-
Pipette 100 µL of the various concentrations of this compound or the standard (Trolox) into the wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control (blank), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes. The incubation time can be optimized based on the reaction kinetics of the antioxidant.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
Calculation of Radical Scavenging Activity (% RSA)
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% RSA = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the sample).
-
Asample is the absorbance of the DPPH solution with the sample (this compound or standard).
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
To determine the IC50 value:
-
Plot a graph with the percentage of radical scavenging activity (% RSA) on the y-axis and the corresponding concentration of this compound on the x-axis.
-
The IC50 value can be determined from the graph by finding the concentration that corresponds to 50% RSA.
-
Alternatively, a linear regression equation can be derived from the plot (y = mx + c), where y = 50, and then solve for x (concentration).
Data Presentation
The quantitative results of the DPPH assay for this compound and a standard antioxidant (Trolox) are summarized in the tables below. (Note: The data presented here is hypothetical and for illustrative purposes only).
Table 1: Radical Scavenging Activity of this compound and Trolox
| Concentration (µg/mL) | This compound Absorbance (517 nm) | This compound % RSA | Trolox Absorbance (517 nm) | Trolox % RSA |
| Control (0) | 0.850 | 0.0 | 0.850 | 0.0 |
| 10 | 0.723 | 14.9 | 0.595 | 30.0 |
| 25 | 0.578 | 32.0 | 0.425 | 50.0 |
| 50 | 0.400 | 52.9 | 0.213 | 74.9 |
| 100 | 0.213 | 74.9 | 0.085 | 90.0 |
| 200 | 0.106 | 87.5 | 0.043 | 95.0 |
Table 2: IC50 Values for this compound and Trolox
| Compound | IC50 (µg/mL) |
| This compound | 47.5 |
| Trolox | 25.0 |
Antioxidant Mechanism of this compound
The antioxidant activity of this compound is attributed to the phenolic hydroxyl group on the ferulic acid moiety. This group can donate a hydrogen atom to the DPPH radical, which stabilizes the radical and terminates the free radical chain reaction.
References
- 1. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
Troubleshooting & Optimization
Improving the solubility of Eicosyl ferulate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of Eicosyl ferulate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound's poor aqueous solubility stems from its chemical structure. It is an ester of ferulic acid and a long 20-carbon alkyl chain (eicosyl).[1] This long, nonpolar alkyl chain makes the molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing), leading to very limited solubility in water. Its high calculated XLogP3 value of 11.8 is a quantitative indicator of its extreme lipophilicity.[1]
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: For a highly lipophilic compound like this compound, the most promising strategies involve creating stable colloidal dispersions or using complexation agents. Key approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[2] This is a highly effective method for lipophilic drugs.
-
Lipid-Based Nanocarriers (e.g., Liposomes): Vesicular systems composed of phospholipid bilayers that can encapsulate hydrophobic drugs like this compound within their lipid layers.[3][4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, forming an "inclusion complex" with improved water solubility.[5][6]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier matrix can enhance wettability and dissolution rates.[7][8]
-
Use of Co-solvents: For preparing concentrated stock solutions, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can be used. However, the drug may precipitate upon significant dilution into an aqueous buffer.[9]
Q3: I need to prepare a stock solution of this compound for my experiments. Which organic solvents are appropriate?
A3: For initial stock solutions, you should use a water-miscible organic solvent in which this compound is readily soluble. Common choices include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
It is crucial to determine the maximum solubility in the chosen solvent and to be aware that subsequent dilution into aqueous media (e.g., cell culture media, buffers) can cause precipitation. Always perform a small-scale test dilution to check for precipitation.
Q4: How can I prepare an aqueous formulation of this compound for in vitro cell culture experiments?
A4: For cell culture applications, it's vital to maintain drug solubility while minimizing solvent toxicity.
-
Co-Solvent Method: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Dilute this stock into your cell culture medium so that the final concentration of DMSO is very low (typically <0.5% v/v) to avoid cytotoxicity. Add the stock solution to the medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Cyclodextrin (B1172386) Complexation: Pre-complexing this compound with a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase its aqueous solubility.[5] The resulting complex can often be directly dissolved in culture medium.
Q5: Which solubility enhancement technique is recommended for in vivo animal studies?
A5: For in vivo studies, especially via the oral route, lipid-based formulations are highly recommended as they can improve oral absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice. They are isotropic mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing both solubilization and absorption.[2]
-
Liposomes and other lipid nanoparticles can also be used for both oral and parenteral administration, potentially altering the drug's pharmacokinetic profile and biodistribution.[10]
Troubleshooting Guides
Problem: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell media.
| Potential Cause | Suggested Solution |
| Exceeded Solubility Limit | The final concentration in the aqueous medium is above the thermodynamic solubility limit of the compound. |
| Troubleshooting Steps: 1. Decrease Final Concentration: Lower the target concentration of this compound in your final solution.2. Increase Co-solvent: Slightly increase the final percentage of DMSO, but be mindful of its potential effects on your experimental system (e.g., cell toxicity).3. Use a Surfactant: Add a low concentration of a biocompatible non-ionic surfactant (e.g., Polysorbate 80, also known as Tween 80) to the aqueous medium before adding the drug stock.[11] This can help stabilize the drug in a dispersed state.4. Switch to a Formulation: For higher concentrations, the co-solvent approach may be unsuitable. Formulate the this compound using cyclodextrins, liposomes, or a SEDDS. | |
| Improper Mixing Technique | Adding the stock solution too slowly or without sufficient agitation allows localized high concentrations to form, leading to immediate precipitation. |
| Troubleshooting Steps: 1. Rapid Dispersion: Add the DMSO stock solution dropwise into the aqueous medium while vigorously vortexing or stirring to ensure immediate and uniform dispersion.2. Temperature: Gently warming the aqueous solution (if compatible with the experiment) can sometimes help maintain solubility during dilution. |
Problem: I am getting low or inconsistent drug loading in my lipid nanoparticle (e.g., liposome) formulation.
| Potential Cause | Suggested Solution |
| Poor Affinity for Lipid Bilayer | While lipophilic, the specific interactions between this compound and the chosen lipids may not be optimal. |
| Troubleshooting Steps: 1. Vary Lipid Composition: Incorporate cholesterol into the formulation (e.g., up to a 1:1 molar ratio with the primary phospholipid) to modulate bilayer rigidity and potentially improve drug incorporation.2. Change Phospholipid: Experiment with phospholipids (B1166683) having different acyl chain lengths or degrees of saturation (e.g., DSPC vs. POPC). | |
| Drug Crystallization | The drug is being incorporated beyond its solubility limit within the lipid phase, causing it to crystallize instead of remaining molecularly dispersed. |
| Troubleshooting Steps: 1. Reduce Drug-to-Lipid Ratio: Decrease the initial amount of this compound relative to the total amount of lipid used in the formulation.2. Optimize Preparation Method: Ensure the temperature during the thin-film hydration step is well above the phase transition temperature (Tc) of all lipids used.[4] This ensures the lipid bilayer is in a fluid state, which facilitates drug partitioning. |
Data Summary Tables
Table 1: Comparison of Key Solubility Enhancement Strategies for this compound
| Technique | Mechanism | Pros | Cons | Best For |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[5] | Simple preparation; can yield a true solution; suitable for sterile filtration.[5] | Limited loading capacity; potential for drug displacement by other molecules. | In vitro studies; Parenteral formulations. |
| Liposomes | Entrapment of the drug within the lipid bilayer of vesicles.[4] | High biocompatibility; can modify drug pharmacokinetics; suitable for parenteral delivery.[4] | Complex preparation; potential for physical instability (aggregation, fusion); lower drug loading compared to SEDDS. | In vitro and in vivo studies; Parenteral and topical delivery. |
| SEDDS | Spontaneous formation of a nanoemulsion upon dilution in aqueous media.[2] | High drug loading capacity for lipophilic drugs; enhances oral bioavailability. | Requires careful selection of oils and surfactants; not suitable for parenteral routes without further processing. | Oral in vivo studies. |
| Solid Dispersion | Dispersion of the drug in an amorphous state within a hydrophilic polymer matrix.[7] | Can improve dissolution rate; can be formulated into solid dosage forms (tablets, capsules).[12] | Potential for the amorphous drug to recrystallize over time, reducing stability.[8] | Solid oral dosage form development. |
Table 2: Properties of Common Cyclodextrins for Formulation
| Cyclodextrin Type | Cavity Diameter (Å) | Aqueous Solubility ( g/100 mL) | Notes |
| β-Cyclodextrin (β-CD) | 6.0 - 6.5[13] | ~1.85[14] | Low solubility can be limiting. |
| Hydroxypropyl-β-CD (HP-β-CD) | 6.0 - 6.5[13] | >60 | High aqueous solubility and low toxicity make it a very common choice in pharmaceutical formulations.[5] |
| Sulfobutylether-β-CD (SBE-β-CD) | 6.0 - 6.5 | >50 | Anionic derivative, can be useful for complexing cationic or neutral drugs. |
| γ-Cyclodextrin (γ-CD) | 7.5 - 8.3[13] | ~23.2 | Larger cavity size, may be suitable if this compound does not fit well in a β-CD cavity. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a drug-cyclodextrin complex for use in aqueous solutions.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Methodology:
-
Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later.
-
Dissolve this compound: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of ethanol in a round-bottom flask.
-
Prepare Aqueous CD Solution: In a separate beaker, dissolve the corresponding molar amount of HP-β-CD in deionized water. This may require gentle heating (40-50°C) and stirring.
-
Complexation: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.
-
Equilibration: Seal the flask and allow the mixture to stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Solvent Removal: Remove the ethanol from the solution using a rotary evaporator.
-
Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution and lyophilize it for 48 hours to obtain a dry powder of the this compound/HP-β-CD inclusion complex.
-
Characterization: The resulting powder can be reconstituted in water or buffer. The formation of the complex should be confirmed using techniques like DSC, FTIR, or NMR spectroscopy.[13]
References
- 1. (E)-Ferulic Acid Eicosyl Ester | C30H50O4 | CID 6440080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 12. [PDF] Solid Dispersion: A Tool to Enhance Solubility of Poorly Water Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 13. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Eicosyl Ferulate in Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of eicosyl ferulate in cell culture experiments. This guide addresses common challenges related to the stability and solubility of this compound, offering detailed troubleshooting protocols and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating after I add it to my cell culture medium. What is causing this?
A1: Precipitation of this compound, a highly lipophilic compound due to its long eicosyl (C20) chain, is a common issue in aqueous cell culture media. The primary reasons for this include:
-
Exceeding Solubility Limit: The concentration of this compound in your final culture medium may be higher than its aqueous solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" of solution.[1]
-
Temperature Fluctuations: Changes in temperature between stock solution storage and the incubator can affect solubility.[1]
-
pH of the Medium: The pH of your cell culture medium can influence the stability and solubility of the ferulate ester.
Q2: How can I prevent my this compound from precipitating?
A2: To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Stock Concentration: Prepare a stock solution at a concentration that allows for a final solvent concentration of ≤ 0.1% (e.g., DMSO) in your culture medium to minimize solvent-induced toxicity and precipitation.
-
Stepwise Dilution: Perform serial dilutions of your stock solution in pre-warmed cell culture medium.
-
Proper Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[1]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[1]
-
Use of a Carrier: Consider using a carrier molecule like bovine serum albumin (BSA) to improve solubility.
Q3: I am not observing any biological effect of this compound in my cell-based assays. What could be the reason?
A3: Several factors could contribute to a lack of effect:
-
Compound Instability: this compound may be degrading in the cell culture medium over the course of your experiment. Phenolic compounds can be susceptible to oxidation.
-
Low Bioavailability: Due to its lipophilicity, this compound might be adsorbing to plasticware or binding extensively to serum proteins in the medium, reducing the effective concentration available to the cells.
-
Incorrect Dosage: The concentration used may be too low to elicit a response. A dose-response curve is essential.
-
Insufficient Incubation Time: The duration of treatment may not be long enough to observe an effect.
-
Cell Line Specificity: The target pathways for this compound may not be active or relevant in your chosen cell line.
Q4: How stable is this compound in cell culture medium at 37°C?
Q5: What are the potential degradation products of this compound in cell culture?
A5: The ester bond in this compound could be susceptible to hydrolysis, either chemically or enzymatically (by esterases present in serum or released by cells), which would yield ferulic acid and eicosanol. Additionally, the phenolic group of the ferulic acid moiety is prone to oxidation, which can be accelerated by components in the cell culture medium.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to media. | Solvent shock; exceeding solubility limit. | Add stock solution dropwise to pre-warmed media while gently vortexing. Prepare a less concentrated stock solution. |
| Cell culture medium becomes cloudy over time. | Slow precipitation of the compound; interaction with media components. | Ensure stable incubator temperature. Test stability in a simpler buffered solution (e.g., PBS) to identify problematic media components. |
| Inconsistent results between experiments. | Variable compound stability or concentration. | Prepare fresh stock solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Perform a stability test under your experimental conditions. |
| No biological activity observed. | Compound degradation; insufficient concentration or incubation time; low bioavailability. | Verify compound integrity with analytical methods (e.g., HPLC). Perform a dose-response and time-course experiment. Reduce serum concentration if experimentally feasible to increase bioavailability. |
| Unexpected cytotoxicity. | Solvent toxicity; compound degradation into toxic byproducts. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1%). Evaluate the cytotoxicity of potential degradation products like ferulic acid at relevant concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC
Objective: To determine the stability and calculate the half-life of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
Autosampler vials
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Dispense equal volumes of this solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Immediately process the 0-hour time point sample. Store the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At each time point, collect a tube from the incubator.
-
Extract the this compound from the medium by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
Analyze the samples by HPLC. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the absorbance at a wavelength appropriate for ferulates (around 320 nm).
-
Quantify the peak area of this compound at each time point and normalize to the 0-hour time point to determine the percentage of compound remaining.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Potential signaling pathways modulated by the ferulic acid moiety.
References
Preventing degradation of Eicosyl ferulate during storage
Welcome to the technical support center for Eicosyl ferulate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during the storage and handling of this compound.
FAQs
1. What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a dry, dark environment.[1][2] When stored properly, it is expected to be stable for at least 12 months.[1]
2. How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect these solutions from light.
3. My this compound solution has developed a yellow or brownish tint. What does this indicate?
A change in color to yellow or brown typically suggests degradation, likely due to oxidation of the phenolic hydroxyl group on the ferulate moiety. Exposure to air (oxygen), light, or elevated temperatures can accelerate this process. It is recommended to use freshly prepared solutions for experiments whenever possible.
4. I observe a precipitate in my this compound solution after storage at low temperatures. What should I do?
This compound has limited solubility in many common solvents, and this solubility decreases at lower temperatures. The precipitate is likely the compound crashing out of solution. Before use, you can try to redissolve the compound by gently warming the solution and vortexing or sonicating. To avoid this, consider preparing solutions at the concentration needed for immediate use.
5. What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester bond can be cleaved, especially in the presence of acidic or basic conditions, to yield ferulic acid and eicosanol.
-
Oxidation: The phenolic hydroxyl group and the unsaturated double bond in the ferulic acid portion of the molecule are susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.
6. How can I minimize the degradation of this compound during my experiments?
To minimize degradation:
-
Prepare solutions fresh for each experiment.
-
Use high-purity solvents and degas them to remove dissolved oxygen.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Avoid extreme pH conditions unless required by the experimental protocol.
-
Work at the lowest practical temperature.
Stability Overview
The stability of this compound is influenced by temperature, light, pH, and the presence of oxygen. As a long-chain ester of ferulic acid, its degradation profile is primarily governed by the stability of the ester linkage and the phenolic acid moiety.
Factors Affecting Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Increased temperature accelerates both hydrolytic and oxidative degradation.[3][4] | Store solid compound at -20°C and solutions at -20°C to -80°C. Avoid repeated freeze-thaw cycles. |
| Light | Exposure to light, particularly UV light, can promote oxidative degradation of the phenolic structure. | Store in the dark, in amber vials, or in containers wrapped with foil. |
| pH | Extremes of pH can catalyze the hydrolysis of the ester bond. Ferulic acid itself is more stable at acidic pH (3-5). | Maintain solutions at a neutral or slightly acidic pH if possible. Avoid strongly acidic or basic conditions during storage. |
| Oxygen | The presence of oxygen can lead to oxidative degradation, often resulting in colored byproducts. | Use degassed solvents for preparing solutions. Consider purging the headspace of storage vials with an inert gas like nitrogen or argon. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a high-performance liquid chromatography (HPLC) method to assess the purity of this compound and detect its major degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid).
-
Initial Conditions: 70% Acetonitrile / 30% Water (0.1% Formic Acid)
-
Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main this compound peak and any additional peaks that may correspond to degradation products. Hydrolysis would likely result in an early-eluting peak corresponding to the more polar ferulic acid.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
1. Acidic and Basic Hydrolysis:
-
Dissolve this compound in a small amount of organic solvent (e.g., methanol) and dilute with 0.1 M HCl (for acidic) or 0.1 M NaOH (for basic) to a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at 60°C for 24-48 hours.
-
At various time points, withdraw an aliquot, neutralize it (if necessary), and analyze by the stability-indicating HPLC method.
2. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light, for 24 hours.
-
Analyze samples at different time points by HPLC.
3. Photodegradation:
-
Prepare a solution of this compound (e.g., 100 µg/mL).
-
Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC at selected time intervals.
4. Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at 60°C.
-
After a set period (e.g., 1 week), dissolve a portion of the solid and analyze by HPLC to check for degradation.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for common storage issues.
References
Troubleshooting low yield in Eicosyl ferulate synthesis
Technical Support Center: Eicosyl Ferulate Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthesis protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields and other complications during the synthesis of this compound.
Q1: I am observing a very low yield in my chemical synthesis of this compound. What are the likely causes and how can I improve it?
A1: Low yields in the chemical synthesis of this compound can arise from several factors. The most common issues are incomplete reactions, side reactions, and product degradation. Refer to the table below for potential causes and recommended solutions.
Troubleshooting Low Yield in Chemical Synthesis
| Potential Cause | Description | Recommended Solution(s) |
|---|---|---|
| Incomplete Reaction | The esterification reaction between ferulic acid and eicosanol (B47690) has not gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or an inadequate catalyst concentration. | - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature. For acid-catalyzed reactions, gentle heating is often required.[1]- Adjust the catalyst concentration. For acid catalysts like H₂SO₄, a catalytic amount is sufficient; excess can cause side reactions.[1] |
| Side Reactions (Polymerization) | The phenolic hydroxyl group on ferulic acid is reactive and can lead to polymerization under certain conditions, especially at high temperatures. | - Protect the phenolic hydroxyl group of ferulic acid (e.g., through acetylation) before performing the esterification. This is followed by a deprotection step after the ester is formed.[2] |
| Hydrolysis of Ester Product | The newly formed ester bond is susceptible to hydrolysis back to the starting materials (ferulic acid and eicosanol), particularly in the presence of water. | - Ensure all reactants, solvents, and glassware are anhydrous. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- If possible, use a non-aqueous workup procedure to isolate the product.[2] |
| Poor Carboxylic Acid Activation | For methods involving activation of ferulic acid's carboxylic group (e.g., conversion to an acyl chloride), incomplete activation will result in unreacted starting material. | - Use a more effective activating agent like thionyl chloride or oxalyl chloride.- Ensure anhydrous conditions during the activation step as these reagents are water-sensitive.[2] |
Q2: My enzymatic synthesis of this compound has a low conversion rate. How can I optimize this reaction?
A2: Enzymatic synthesis is a milder alternative to chemical methods but requires careful optimization of several parameters. Low conversion is often related to suboptimal reaction conditions for the chosen enzyme.
Optimizing Enzymatic Synthesis
| Parameter | Impact on Reaction | Optimization Strategy |
|---|---|---|
| Enzyme Choice & Loading | The type and amount of lipase (B570770) are critical. Immobilized lipases like Candida antarctica lipase B (Novozym® 435) are commonly used for their stability and reusability.[2][3] | - If conversion is low, consider increasing the enzyme loading (typically a percentage of the total substrate weight).- Ensure the enzyme is active and has been stored correctly. |
| Temperature | Temperature affects enzyme activity and reaction rate. While higher temperatures can increase the rate, excessive heat can denature the enzyme. | - Determine the optimal temperature for your specific lipase. For many common lipases, this is in the range of 60-90°C for synthesizing ferulate esters.[1][3] |
| Substrate Molar Ratio | An excess of one reactant (usually the alcohol, eicosanol) can shift the equilibrium towards the product side, increasing the yield. | - Experiment with different molar ratios of eicosanol to ferulic acid. Ratios from 1:1 to 5:1 (alcohol:acid) can be explored. |
| Water Activity | A minimal amount of water is often necessary to activate the enzyme. However, excess water will promote the reverse reaction (hydrolysis).[2] | - For reactions in organic solvents, the solvent should be dry. For solvent-free systems, ensure the reactants are dry. The small amount of water bound to the enzyme is often sufficient. |
| Reaction Time | Enzymatic reactions can be slower than chemical methods and may require extended periods to reach equilibrium. | - Monitor the reaction over a longer period (e.g., 24-72 hours) to determine the point of maximum conversion.[3] |
Q3: I am struggling to purify the final this compound product. What are the best practices?
A3: Purification can be challenging due to the presence of unreacted starting materials, by-products, and the physical properties of this compound.
Purification Strategies | Problem | Recommended Solution(s) | | :--- | :--- | | Presence of Unreacted Ferulic Acid | Ferulic acid is polar and can be difficult to separate from the desired product. | - Perform a mild aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup to extract the acidic ferulic acid into the aqueous layer. Be cautious, as a strong base can hydrolyze the ester product. | | Presence of Unreacted Eicosanol | Eicosanol has a polarity similar to the product, making separation by chromatography challenging. | - Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent.- Use column chromatography with a carefully selected solvent system. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar mixture (like hexane (B92381):ethyl acetate) can effectively separate the product from the alcohol.[4] | | By-products from Steglich Esterification | If using DCC/DMAP, the by-product dicyclohexylurea (DCU) must be removed. | - DCU is largely insoluble in many organic solvents. It can be removed by filtration of the reaction mixture before the workup.[4] | | Product is an Oil or Waxy Solid | this compound may not crystallize easily, making recrystallization difficult. | - If recrystallization fails, column chromatography is the most reliable method for obtaining a pure product.[2]- For column chromatography, silica (B1680970) gel is a common stationary phase. |
Experimental Protocols
Below are detailed methodologies for common synthesis routes.
Protocol 1: Acid-Catalyzed Chemical Synthesis
This protocol describes a direct esterification using sulfuric acid as a catalyst.
-
Reactant Preparation: In a round-bottom flask, dissolve ferulic acid (1 equivalent) and eicosanol (1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene). The use of an excess of the alcohol helps to drive the reaction to completion.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC until the ferulic acid spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted ferulic acid.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Protocol 2: Steglich Esterification
This method uses DCC and DMAP and proceeds under milder, room-temperature conditions.[4]
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve ferulic acid (1 equivalent), eicosanol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF).
-
DCC Addition: Cool the solution in an ice bath (0°C). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
The by-product, dicyclohexylurea (DCU), will precipitate as a white solid. Remove it by filtration.[4]
-
Transfer the filtrate to a separatory funnel, dilute with more organic solvent, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Experimental Workflow: Chemical Synthesis
The following diagram illustrates the general workflow for the chemical synthesis and purification of this compound.
Caption: General workflow for chemical synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve low yield issues.
Caption: Decision tree for troubleshooting low synthesis yield.
References
Technical Support Center: Optimizing HPLC Separation of Ferulic Acid and Its Esters
Welcome to the technical support center for the HPLC analysis of ferulic acid and its esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method optimization and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of ferulic acid and its esters.
Q1: Why are my peaks for ferulic acid tailing?
Peak tailing is a common issue when analyzing phenolic compounds like ferulic acid and is often caused by secondary interactions with the stationary phase.[1] Here’s how to troubleshoot this problem:
-
Mobile Phase pH: Ferulic acid is an acidic compound. If the mobile phase pH is near its pKa (around 4.58), both ionized and non-ionized forms will exist, leading to peak distortion.[2][3] Lowering the mobile phase pH to between 2.5 and 3.5 using an acid modifier like formic acid, acetic acid, or phosphoric acid will suppress the ionization of the phenolic acid and residual silanol (B1196071) groups on the column packing, leading to better peak shapes.[1][2]
-
Column Choice:
-
End-Capped Columns: Use a modern, end-capped C18 column. End-capping deactivates most of the residual silanol groups that can cause secondary interactions.
-
Alternative Stationary Phases: If tailing persists on a C18 column, consider a phenyl-hexyl or biphenyl (B1667301) column. These can offer different selectivity for aromatic compounds through pi-pi interactions.
-
-
Instrumental Issues:
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce band broadening.
-
Column Contamination: If the column is old or contaminated, it can develop active sites that cause tailing. Try flushing the column with a strong solvent or replace it if necessary. Using a guard column can help protect your analytical column from contaminants.
-
Q2: I am having trouble separating ferulic acid from its esters. What can I do to improve resolution?
Poor resolution between ferulic acid and its structurally similar esters is a frequent challenge. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Organic Modifier: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can significantly alter selectivity. It's recommended to screen both during method development to see which provides better resolution for your specific analytes.
-
Gradient Elution: For samples containing compounds with a range of polarities, like ferulic acid and its more non-polar esters, a gradient elution is generally more effective than an isocratic one. Start with a scouting gradient (e.g., 5-95% organic solvent) to determine the approximate elution conditions and then optimize the gradient slope for the best separation.
-
-
Adjust Flow Rate: In most cases, lowering the flow rate can improve resolution by allowing more time for the analytes to interact with the stationary phase.
-
Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and resolution. Experiment with temperatures between 25°C and 40°C.
-
Column Chemistry: As mentioned for peak tailing, switching to a different column chemistry, such as a phenyl-hexyl phase, can provide the necessary change in selectivity to resolve closely eluting compounds.
Q3: Should I use an isocratic or a gradient elution method?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, more reproducible, and often sufficient for separating a small number of compounds with similar polarities.
-
Gradient Elution: This method involves changing the mobile phase composition during the run. It is ideal for complex samples containing analytes with a wide range of polarities, such as a mixture of ferulic acid and its various esters. Gradient elution can improve peak shape for later-eluting compounds and reduce analysis time.
Q4: What is the optimal detection wavelength for ferulic acid and its esters?
Ferulic acid and its esters have a strong UV absorbance. A detection wavelength of around 320 nm is commonly used and provides good sensitivity for these compounds.
Data Presentation
The following tables summarize typical HPLC parameters for the analysis of ferulic acid.
Table 1: Example HPLC Method Parameters for Ferulic Acid Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid (or Acetic Acid) | |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | |
| Elution Mode | Isocratic or Gradient | |
| Flow Rate | 0.8 - 1.0 mL/min | |
| Column Temperature | 25 - 35°C | |
| Detection Wavelength | 320 nm | |
| Injection Volume | 10 - 20 µL |
Table 2: Troubleshooting Summary for Common HPLC Issues
| Issue | Potential Cause | Suggested Solution | Reference |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.5; Use an end-capped column. | |
| Column contamination | Flush column with a strong solvent; Use a guard column. | ||
| Poor Resolution | Inadequate mobile phase selectivity | Try a different organic solvent (Methanol vs. Acetonitrile). | |
| Isocratic elution for complex sample | Switch to a gradient elution method. | ||
| Suboptimal temperature | Optimize column temperature (e.g., 25-40°C). | ||
| Peak Fronting | Sample overload | Dilute the sample or reduce injection volume. | |
| Column bed collapse | Replace the column. | ||
| Variable Retention Times | Poor column equilibration | Increase equilibration time between runs. | |
| Inconsistent mobile phase prep | Ensure accurate and consistent mobile phase preparation. |
Experimental Protocols
Protocol 1: General Isocratic HPLC Method for Ferulic Acid Quantification
This protocol is suitable for the routine analysis of ferulic acid in simple sample matrices.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 48:52 v/v) adjusted to pH 3.0 with orthophosphoric acid. Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 320 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions. Identify and quantify the ferulic acid peak based on the retention time and peak area of a certified reference standard.
Protocol 2: Gradient HPLC Method for the Separation of Ferulic Acid and its Esters
This protocol is designed for the separation of ferulic acid and its esters in more complex mixtures.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1-0.2% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1-0.2% formic acid.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 320 nm.
-
Gradient Program:
-
0-18 min: 19% B
-
18-60 min: 19% to 100% B
-
Follow with a re-equilibration step at the initial conditions.
-
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase A/B mixture). Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standards and samples.
Mandatory Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: A logical workflow for HPLC method development.
References
Technical Support Center: Eicosyl Ferulate Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eicosyl Ferulate. The information addresses common interferences and challenges encountered during in vitro bioassays.
Frequently Asked Questions (FAQs)
Compound & Reagent Related Issues
Q1: My this compound is not dissolving in the aqueous assay buffer. What should I do?
A1: this compound is highly lipophilic due to its long C20 alkyl chain and has very poor aqueous solubility. Direct dissolution in aqueous buffers will likely fail. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power for nonpolar compounds.
Q2: After dissolving in DMSO, my this compound precipitates when diluted into the cell culture medium or assay buffer. How can this be prevented?
A2: This phenomenon, often called "crashing out," is common with highly lipophilic compounds. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic or interfere with the assay.
-
Use a Co-solvent System: In some cases, a combination of solvents may better maintain solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations.
-
Gentle Warming: Briefly warming the aqueous medium to 37°C before adding the compound stock can sometimes improve solubility.
-
Formulation Aids: For cellular assays, consider using solubilizing agents like cyclodextrins, though their effects on the assay must be carefully controlled and validated.
Q3: Can the vehicle solvent (e.g., DMSO, ethanol) interfere with my bioassay?
A3: Yes, vehicle solvents can have biological effects. For example, DMSO can act as an antioxidant and may influence inflammatory pathways in cell-based assays. It is crucial to include a vehicle control in all experiments, where the cells or assay reagents are treated with the same final concentration of the solvent used to dissolve the this compound. This allows you to distinguish the effects of the compound from those of the solvent.
Assay-Specific Issues
Q4: I am observing high background or inconsistent results in my antioxidant assay (e.g., DPPH, ABTS). Could this compound be the cause?
A4: Yes, the lipophilic nature of this compound can lead to several issues in standard antioxidant assays:
-
Poor Solubility in Assay Medium: If the compound is not fully dissolved, its effective concentration will be lower and variable, leading to inconsistent results.
-
Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound may form micelles. This can alter its interaction with the radical species in the assay, potentially leading to an underestimation or overestimation of its antioxidant capacity.
-
Assay Compatibility: The ABTS assay is generally considered more suitable for lipophilic compounds compared to the DPPH assay, as the ABTS radical is soluble in both aqueous and organic solvents.
Q5: In my cell-based anti-inflammatory assay (e.g., LPS-stimulated macrophages), I am seeing unexpected cytotoxicity or low bioactivity. What are the potential interferences?
A5: Several factors related to the lipophilicity of this compound can interfere with cellular assays:
-
Non-specific Binding: this compound can non-specifically bind to plastic surfaces of microplates and to serum proteins in the cell culture medium. This reduces the bioavailable concentration of the compound.
-
Membrane Interactions: The long alkyl chain can interact with and potentially disrupt cell membranes, leading to cytotoxicity that is not related to the intended pharmacological effect.
-
Compound Aggregation: If the compound precipitates or forms aggregates in the culture medium, it can lead to inconsistent results and may even cause cellular stress responses that mask the specific anti-inflammatory effects.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible particles or cloudiness after diluting DMSO stock into aqueous buffer. | The compound is "crashing out" of solution due to its low aqueous solubility. | 1. Reduce the final concentration of this compound. 2. Increase the final percentage of DMSO (ensure it remains within the tolerated limit for your assay, typically <0.5%). 3. Use a pre-warmed (37°C) aqueous buffer and add the DMSO stock dropwise while vortexing. 4. Perform intermediate dilution steps in a mixture of DMSO and aqueous buffer. |
| Inconsistent results between replicate wells. | Micro-precipitation of the compound, leading to variable effective concentrations. | 1. Visually inspect the wells for any signs of precipitation before and after adding the compound. 2. Prepare a fresh dilution of the compound for each experiment. 3. Consider using pre-coated low-binding microplates. |
Issue 2: Interference in Antioxidant Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected antioxidant activity in a DPPH assay. | Poor solubility of the lipophilic compound in the typically methanolic or ethanolic DPPH solution. | 1. Switch to an ABTS assay, which is more suitable for lipophilic compounds. 2. Ensure complete solubilization of this compound in the solvent before adding it to the assay. |
| High variability in results. | Micelle formation or aggregation of this compound at higher concentrations. | 1. Determine the critical micelle concentration (CMC) of this compound under your assay conditions if possible. 2. Test a wider range of concentrations, paying close attention to the dose-response curve for any non-linear behavior that might indicate aggregation. |
Issue 3: Artifacts in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High background signal or non-specific effects. | Non-specific binding of this compound to plasticware or serum proteins. | 1. Use low-binding microplates. 2. Consider reducing the serum concentration in your cell culture medium during the treatment period, but be aware this can affect cell health. 3. Include appropriate controls to assess the effect of the compound on cell viability (e.g., MTT assay). |
| Unexpected cytotoxicity at concentrations where bioactivity is expected. | Disruption of cell membranes by the long alkyl chain of this compound. | 1. Perform a thorough dose-response analysis for cytotoxicity. 2. Use a membrane integrity assay (e.g., LDH release assay) to assess for membrane-disrupting effects. |
Experimental Protocols
Protocol 1: ABTS Assay for Lipophilic Antioxidant Activity
This protocol is adapted for the analysis of lipophilic compounds like this compound.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.
-
-
Assay Procedure:
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Also, prepare a Trolox standard curve.
-
Add 20 µL of the this compound dilution or Trolox standard to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the plate at room temperature for 6 minutes, protected from light.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ABTS•+ radical for each concentration of this compound and the Trolox standards.
-
Express the antioxidant activity as Trolox Equivalents (TEAC).
-
Protocol 2: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).
-
Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
-
Measurement of Inflammatory Markers (e.g., Nitric Oxide):
-
After the incubation period, collect the cell culture supernatant.
-
To measure nitric oxide (NO) production, mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) should be used to quantify NO levels.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Quantitative Data Summary
Table 1: Solubility of Long-Chain Fatty Acid Derivatives in Common Solvents
| Compound | Solvent | Approximate Solubility |
| Linoleic Acid | DMSO | ~100 mg/mL[1] |
| Linoleic Acid | Ethanol | Miscible[1] |
| Linoleic Acid Amide | DMSO | ~20 mg/mL |
| Linoleic Acid Amide | Ethanol | ~22 mg/mL |
| Oleic Acid | DMSO | ~100 mg/mL[2] |
| Oleic Acid | Ethanol | ~100 mg/mL[2] |
Note: This table provides solubility data for structurally related long-chain fatty acid derivatives to serve as a guideline for this compound. Actual solubility should be determined empirically.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
References
Technical Support Center: Eicosyl Ferulate Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation of Eicosyl ferulate.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound?
The primary degradation of this compound is expected to occur via hydrolysis of the ester bond, yielding ferulic acid and eicosanol (B47690) (a 20-carbon fatty alcohol). Subsequent degradation would then primarily involve the ferulic acid moiety. Based on known pathways for ferulic acid, further degradation products can include vanillin (B372448), vanillic acid, and protocatechuic acid.[1][2][3]
Q2: What are the most common pathways for ferulic acid degradation?
Ferulic acid degradation can proceed through several pathways, often initiated by enzymatic or oxidative processes.[1] A common pathway involves the cleavage of the side-chain to produce vanillin, which is then oxidized to vanillic acid.[2] Vanillic acid can be further demethylated to form protocatechuic acid.[1] Another potential pathway involves the decarboxylation of ferulic acid to 4-vinyl guaiacol.[1]
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV/Vis or Diode Array Detector) is a robust method for separating and quantifying this compound and its degradation products. For structural elucidation and confirmation of the identity of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[4][5][6]
Q4: How can I differentiate between the different degradation products using LC-MS?
Differentiation can be achieved by comparing the retention times and mass spectra of the peaks in your sample with those of analytical standards. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), which are unique for each compound. For example, you would expect to see distinct molecular ions for ferulic acid, vanillin, and vanillic acid.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my stability study.
-
Possible Cause 1: Inappropriate stress conditions. The conditions (e.g., pH, temperature, light exposure, oxidizing agent concentration) may not be harsh enough to induce degradation within the experimental timeframe.
-
Troubleshooting Tip: Increase the intensity of the stressor. For hydrolytic studies, test a wider range of pH values (e.g., pH 2, 7, 10). For oxidative studies, increase the concentration of the oxidizing agent. For photostability, ensure a high-intensity light source is used.
-
-
Possible Cause 2: Low analytical sensitivity. The concentration of degradation products may be below the limit of detection (LOD) of your analytical method.
-
Troubleshooting Tip: Concentrate your sample before analysis using solid-phase extraction (SPE).[6] Alternatively, use a more sensitive detector or optimize the mass spectrometry conditions for the expected degradation products.
-
Issue 2: I am seeing unexpected peaks in my chromatogram.
-
Possible Cause 1: Impurities in the starting material. The this compound sample may contain impurities that are co-eluting with your degradation products.
-
Troubleshooting Tip: Always run a chromatogram of your starting material (time zero sample) to identify any pre-existing impurities.
-
-
Possible Cause 2: Secondary degradation products. Under harsh stress conditions, the primary degradation products may further degrade into smaller, unexpected compounds.
-
Troubleshooting Tip: Analyze samples at multiple time points to track the formation and disappearance of peaks. This can help to establish a degradation pathway. Use LC-MS/MS to obtain structural information on the unknown peaks to propose their identities.[4]
-
Issue 3: Poor peak shape and resolution in HPLC analysis.
-
Possible Cause 1: Incompatible mobile phase. The pH or solvent composition of the mobile phase may not be optimal for the analytes.
-
Troubleshooting Tip: Adjust the pH of the aqueous component of the mobile phase. For acidic compounds like ferulic acid and vanillic acid, a lower pH (e.g., 2.5-3.5) often improves peak shape. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).
-
-
Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to broad, asymmetric peaks.
-
Troubleshooting Tip: Dilute your sample and re-inject.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound degradation in the public domain, the following table provides an illustrative example of how to present such data once obtained from a stability study.
| Stress Condition | Time (hours) | This compound (%) | Ferulic Acid (%) | Eicosanol (%) | Vanillin (%) |
| Acidic (pH 2) | 0 | 100 | 0 | 0 | 0 |
| 24 | 85.2 | 14.1 | 13.9 | < LOQ | |
| 48 | 71.5 | 27.8 | 27.5 | 0.5 | |
| Basic (pH 10) | 0 | 100 | 0 | 0 | 0 |
| 24 | 65.8 | 33.5 | 33.2 | 1.1 | |
| 48 | 42.1 | 56.9 | 56.5 | 2.3 | |
| Oxidative (H₂O₂) | 0 | 100 | 0 | 0 | 0 |
| 24 | 92.3 | 7.1 | 6.9 | 3.2 | |
| 48 | 83.6 | 15.8 | 15.5 | 7.9 | |
| LOQ: Limit of Quantification |
Experimental Protocols
Protocol: Analysis of this compound Degradation by HPLC-UV
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound, ferulic acid, eicosanol, and vanillin in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solutions to cover a range of concentrations (e.g., 1-100 µg/mL) to generate a calibration curve.
-
-
Sample Preparation for Forced Degradation:
-
Hydrolytic Degradation: Dissolve this compound in a small amount of organic solvent and dilute with 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic) to a final concentration of 0.5 mg/mL. Incubate solutions at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At specified time intervals, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically recommended. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at a wavelength where all compounds have reasonable absorbance (e.g., 280 nm or 320 nm).
-
-
Data Analysis:
-
Identify the peaks in the chromatograms of the stressed samples by comparing their retention times with those of the standards.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed using the calibration curves generated from the standard solutions.
-
Visualizations
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathway of this compound.
Experimental Workflow for Degradation Analysis
Caption: Workflow for analyzing this compound degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Eicosyl Ferulate Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of Eicosyl ferulate. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for purifying this compound from a crude plant extract?
A common starting point is a multi-step liquid chromatography approach. Initially, Vacuum Liquid Chromatography (VLC) can be used for a rough fractionation of the crude extract. This is typically followed by column chromatography over silica (B1680970) gel for finer separation.[1]
Q2: I am observing very low yield after column chromatography. What could be the reasons?
Low yield can stem from several factors. The compound may be partially degrading on the silica gel column, or the chosen solvent system may not be optimal for elution, causing the compound to remain on the column. It is also possible that the initial concentration in the crude extract was very low.
Q3: My purified this compound appears as an oil and won't crystallize. How can I induce crystallization?
"Oiling out" is a common issue with long-chain esters. This can happen if the solution is too concentrated, cooled too quickly, or if impurities are present that inhibit crystal formation. Trying a different solvent or a mixture of solvents for crystallization is a good first step. Seeding the solution with a tiny crystal of pure compound, if available, can also initiate crystallization.
Q4: What are the best analytical techniques to assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity and can be coupled with a UV detector. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and to ensure no major impurities are present.[1]
Q5: Are there any stability concerns with this compound during purification?
Ferulic acid and its esters can be sensitive to pH and temperature.[2] It is advisable to avoid strongly acidic or basic conditions and high temperatures during the purification process to prevent degradation, such as hydrolysis of the ester bond or decarboxylation.[2]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of this compound from Impurities | Incorrect solvent system (polarity is too high or too low). | 1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent mixtures. A good starting point for lipophilic compounds like this compound is a gradient of hexane (B92381) and ethyl acetate (B1210297).[3] 2. Gradient Elution: Employ a shallow gradient of increasing polarity during column chromatography to improve the resolution between closely eluting compounds. 3. Change Adsorbent: If silica gel is causing issues, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica. |
| This compound is Degrading on the Column | The silica gel is too acidic, causing hydrolysis or other degradation reactions. | 1. Deactivate Silica Gel: Run a non-polar solvent through the column before loading the sample, or add a small amount of a neutral or slightly basic modifier like triethylamine (B128534) to the eluent. 2. Use an Alternative Adsorbent: Consider using neutral alumina or a less acidic stationary phase. |
| Low or No Recovery of this compound | The compound is irreversibly adsorbed to the stationary phase or the eluting solvent is not polar enough. | 1. Increase Solvent Polarity: After the expected elution, flush the column with a much more polar solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) to check if the compound can be recovered. 2. Check for Degradation: Analyze a small sample of the crude material before and after exposure to silica gel (e.g., by spotting on a TLC plate and letting it sit) to see if degradation is occurring. |
Crystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| "Oiling Out" Instead of Crystallizing | The solution is supersaturated, cooling is too rapid, or the presence of impurities is inhibiting crystal lattice formation. | 1. Dilute the Solution: Add more solvent to reduce the concentration. 2. Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath. 3. Change Solvent: Experiment with different solvents or solvent mixtures. For long-chain esters, solvents like acetone (B3395972) or mixtures of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) can be effective. |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation has not been initiated. | 1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration. 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution. 3. Seed the Solution: Add a very small crystal of pure this compound to act as a nucleation site. |
| Poor Yield of Crystals | The compound has significant solubility in the mother liquor, or the final cooling temperature is not low enough. | 1. Cool to a Lower Temperature: Use an ice bath or a freezer to reduce the solubility of the compound in the solvent. 2. Concentrate the Mother Liquor: After filtering the first crop of crystals, concentrate the remaining solution and cool again to obtain a second crop. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is a general guideline based on methods used for the purification of long-chain ferulate esters.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane or petroleum ether).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol). A suggested gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 90:10, 80:20, and so on).
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A general experimental workflow for the purification of this compound.
Troubleshooting Logic for Low Purity after Column Chromatography
Caption: A troubleshooting guide for addressing low purity issues in column chromatography.
References
Technical Support Center: Cell Toxicity Concerns with Eicosyl Ferulate at High Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Eicosyl ferulate, particularly at high concentrations where cell toxicity may be a concern. This resource provides troubleshooting guidance and frequently asked questions to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with high concentrations of this compound. Is this expected?
A1: Yes, at high concentrations, this compound, like other ferulic acid esters, can induce cytotoxicity. Ferulic acid and its derivatives have been shown to exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines. The lipophilic nature of the eicosyl chain can enhance cellular uptake, potentially leading to increased intracellular concentrations and subsequent toxicity.
Q2: Our this compound is precipitating in the cell culture medium at high concentrations. How can we improve its solubility?
A2: this compound is a highly lipophilic compound, and its solubility in aqueous cell culture media is limited. Precipitation at high concentrations is a common issue. To address this:
-
Optimize Solvent and Stock Concentration: Dissolve this compound in a small amount of a biocompatible solvent like DMSO to create a high-concentration stock solution. When preparing working solutions, ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1% v/v).
-
Stepwise Dilution: Avoid adding the concentrated stock directly to the full volume of medium. Instead, perform serial dilutions in pre-warmed medium to prevent "solvent shock," which can cause the compound to precipitate.
-
Gentle Mixing: Add the this compound solution to the medium dropwise while gently swirling or vortexing to ensure even dispersion.
-
Use of a Carrier: Consider using a carrier molecule, such as serum albumin, in your culture medium to help solubilize the lipophilic compound.
Q3: We are seeing a U-shaped dose-response curve, where toxicity decreases at the highest concentrations. What could be the cause?
A3: This phenomenon can be due to several factors:
-
Compound Precipitation: At very high concentrations, the compound may be precipitating out of the solution, leading to a lower effective concentration in contact with the cells. Visually inspect your wells for any precipitate.
-
Assay Interference: The compound itself might interfere with the cytotoxicity assay reagents at high concentrations. For example, it could have reducing properties that affect tetrazolium-based assays like the MTT assay.
-
Cellular Defense Mechanisms: At certain concentrations, cells might upregulate defense mechanisms that counteract the toxic effects.
Q4: How can we differentiate between apoptosis and necrosis induced by this compound?
A4: To distinguish between these two modes of cell death, you can use assays like the Annexin V/Propidium Iodide (PI) assay. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both. Necrotic cells will be Annexin V negative and PI positive.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability at High Concentrations
| Observation | Potential Cause | Troubleshooting Steps |
| Higher than expected cell viability or a U-shaped dose-response curve. | Compound precipitation. | - Visually inspect wells for precipitate under a microscope.- Perform a solubility test of this compound in your specific cell culture medium.- Reduce the highest concentration tested to below the solubility limit. |
| Interference with assay reagents. | - Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions.- Use a different cytotoxicity assay based on a different principle (e.g., LDH release vs. metabolic activity). | |
| Inaccurate pipetting of viscous stock solution. | - Ensure thorough mixing of the stock solution before dilution.- Use positive displacement pipettes for viscous solutions. |
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Observation | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells or experiments. | Inconsistent compound solubility. | - Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock.- Ensure complete dissolution of the stock solution before use. |
| Uneven cell seeding. | - Ensure a single-cell suspension before seeding.- Mix the cell suspension between seeding replicates. | |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or medium to maintain humidity. |
Data Presentation
Note: Specific cytotoxicity data for this compound (a C20 ester) is limited in the public domain. The following table presents available data for other long-chain ferulic acid esters, which may serve as a reference. The cytotoxic potential of these compounds can be influenced by the length of the alkyl chain.
| Compound | Cell Line | Assay | Exposure Time (h) | IC₅₀ (µM) |
| Octyl ferulate (C8) | Breast Cancer | Proliferation | - | ~40.0 |
| Lung Cancer | Proliferation | - | ~36.5 | |
| Colon Cancer | Proliferation | - | ~9.2 | |
| CNS Cancer | Proliferation | - | ~31.3 | |
| Gastric Cancer | Proliferation | - | ~23.5 | |
| Dodecyl ferulate (C12) | Breast Cancer | Proliferation | - | ~15.0 |
| Lung Cancer | Proliferation | - | ~8.6 | |
| Colon Cancer | Proliferation | - | ~4.9 | |
| CNS Cancer | Proliferation | - | ~16.0 | |
| Gastric Cancer | Proliferation | - | ~10.6 |
Data is extrapolated from a study on various long-chain ferulic acid esters and their effects on different cancer cell lines. The original data was presented in µg/mL and has been converted to µM for consistency.
A study on hemicosanyl ferulate (reported to be also known as this compound) using a brine shrimp lethality test reported an LC₅₀ of 762.807 µg/mL, suggesting it is practically non-toxic in that model system. However, this is not directly comparable to in vitro cell line cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.
Materials:
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound in culture dishes or plates.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Signaling Pathways and Visualizations
High concentrations of ferulic acid and its derivatives have been shown to induce cytotoxicity and apoptosis through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathways Involved in this compound-Induced Cytotoxicity
Validation & Comparative
Eicosyl Ferulate vs. Ferulic Acid: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of eicosyl ferulate and ferulic acid, focusing on experimental data from established in vitro assays. The increased lipophilicity of this compound, a long-chain ester of ferulic acid, significantly influences its interaction with cellular membranes and its efficacy in lipophilic environments compared to its parent compound, ferulic acid.
Quantitative Antioxidant Activity Comparison
The antioxidant capacity of this compound and ferulic acid has been evaluated using various assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater antioxidant activity. While direct comparative data for eicosyl (C20) ferulate is limited, studies on long-chain alkyl ferulates like hexadecyl (C16) ferulate provide valuable insights into the effect of lipophilicity on antioxidant potential.
| Compound | Assay | IC50 (nmol/mL) | Reference System | Key Finding |
| Hexadecyl Ferulate | DPPH | 0.083 ± 0.009 | Homogeneous Solution | In a standard DPPH assay, the long-chain ester exhibited significantly higher radical scavenging activity compared to ferulic acid, suggesting its enhanced efficacy in a non-polar environment.[1] |
| Ferulic Acid | DPPH | 0.160 ± 0.010 | Homogeneous Solution | Ferulic acid demonstrated lower activity in the DPPH assay compared to its long-chain ester derivative.[1] |
| Hexadecyl Ferulate | ABTS | 0.027 ± 0.002 | Homogeneous Solution | The ABTS assay, which is applicable to both hydrophilic and lipophilic antioxidants, showed a different trend, with ferulic acid being more potent. |
| Ferulic Acid | ABTS | 0.005 ± 0.001 | Homogeneous Solution | Ferulic acid exhibited a very low IC50 value in the ABTS assay, indicating potent radical scavenging activity in this system. |
| Alkyl Ferulates (C7-C18) | TBARS | 11.03 - >200 µM | Rat Liver Microsomes | In a lipid-rich biological membrane system, the antioxidant activity of alkyl ferulates varied with chain length. Ferulic acid was the least active (IC50 = 243.84 µM), while C12 ferulate was the most effective (IC50 = 11.03 µM). This highlights the importance of lipophilicity for activity in biological membranes.[2] |
| Ferulic Acid | TBARS | 243.84 µM | Rat Liver Microsomes | Ferulic acid's high IC50 value in this assay suggests poor partitioning into the lipid bilayer, limiting its ability to protect against lipid peroxidation.[2] |
Note: Data for hexadecyl ferulate is used as a proxy for this compound due to the scarcity of direct comparative studies on the C20 ester. The trend of increased lipophilicity enhancing antioxidant activity in lipidic environments is expected to be similar or even more pronounced for this compound.
Antioxidant Mechanism
The primary antioxidant mechanism of both ferulic acid and its esters involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. This process results in the formation of a resonance-stabilized phenoxyl radical, which is relatively unreactive and thus terminates the radical chain reaction.[3] The extended conjugation of the side chain in the ferulate structure contributes to the stability of this radical.
The key difference in the antioxidant action between ferulic acid and this compound lies in their lipophilicity. This compound's long alkyl chain allows it to partition more effectively into lipid-rich environments, such as cell membranes. This localization positions the antioxidant phenolic head group at the lipid-water interface, enabling it to efficiently intercept lipid peroxyl radicals and inhibit lipid peroxidation.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, ferulic acid and its derivatives can exert antioxidant effects by modulating intracellular signaling pathways. Ferulic acid has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Lipophilic derivatives of ferulic acid have also been found to protect cells against oxidative damage by activating Nrf2.
Ferulic acid has also been implicated in the modulation of the AMPK/mTOR/NF-κB pathway , which is involved in inflammation and cellular stress responses. By activating AMPK, ferulic acid can suppress inflammatory responses mediated by NF-κB.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : A stock solution of DPPH in methanol (B129727) is prepared. For the assay, a working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation : this compound and ferulic acid are dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) to prepare stock solutions, from which a series of dilutions are made.
-
Assay Procedure :
-
In a 96-well microplate, a specific volume of the DPPH working solution is added to each well.
-
An equal volume of the sample dilutions is then added to the wells.
-
The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement : The absorbance is measured at 517 nm using a microplate reader. The decrease in absorbance corresponds to the scavenging of the DPPH radical.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation : The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Stock solutions of this compound and ferulic acid are prepared and serially diluted.
-
Assay Procedure :
-
A large volume of the diluted ABTS•+ solution is added to each well of a 96-well microplate.
-
A small volume of the sample dilutions is then added.
-
The plate is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement : The absorbance is read at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Conclusion
This compound, due to its long alkyl chain, exhibits enhanced lipophilicity compared to ferulic acid. This structural modification leads to superior antioxidant activity in lipid-rich environments, such as cellular membranes, by allowing for better partitioning and localization where lipid peroxidation occurs. While ferulic acid may show high antioxidant potential in aqueous-based assays like the ABTS assay, its efficacy in biological systems can be limited by its lower lipophilicity. The choice between this compound and ferulic acid for applications in drug development and cellular protection should, therefore, consider the specific environment in which antioxidant activity is desired. Both compounds can also exert their effects through the modulation of key cellular signaling pathways involved in the antioxidant defense system.
References
A Comparative Guide to the Biological Effects of Long-Chain Ferulate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various long-chain ferulate esters, synthetic derivatives of the naturally occurring antioxidant, ferulic acid. By extending the alkyl chain, these esters exhibit modified lipophilicity, which can significantly influence their bioavailability and efficacy. This document summarizes key experimental data on their antioxidant and anti-inflammatory properties and details the underlying molecular mechanisms and experimental protocols to support further research and development.
Comparative Biological Activity: Quantitative Data
The therapeutic potential of ferulate esters is intrinsically linked to their chemical structure, particularly the length of the alkyl chain. Esterification of ferulic acid can enhance its ability to integrate into lipid-rich environments like cell membranes, potentially increasing its biological activity compared to the parent compound.[1] The following tables summarize quantitative data from various in vitro studies, comparing the antioxidant and anti-inflammatory efficacy of different ferulate esters.
Antioxidant Activity
The antioxidant capacity of ferulate esters is a key measure of their potential to mitigate oxidative stress, a pathological process implicated in numerous diseases.[2] The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[2] The following assays quantify this activity.
Table 1: Comparative Antioxidant Activity of Ferulate Esters (IC₅₀ Values)
| Compound | DPPH Scavenging IC₅₀ | ABTS Scavenging Capacity | FRAP Assay |
|---|---|---|---|
| Ferulic Acid | ~145 µM[3] | Higher than esters[4] | Higher than esters |
| Methyl Ferulate | Lower than Ferulic Acid | Lower than Ferulic Acid | Lower than Ferulic Acid |
| Ethyl Ferulate | Lower than Ferulic Acid | Lower than Ferulic Acid | Lower than Ferulic Acid |
| Propionyl Ferulate | Superior to Ferulic Acid | - | - |
| n-Heptyl Ferulate | - | - | - |
| Octyl Ferulate | - | - | - |
| Dodecyl (C12) Ferulate | Strong Activity | - | - |
| Hexadecyl (C16) Ferulate | - | - | - |
| Ascorbic Acid (Standard) | Strong Activity | Strong Activity | Strong Activity |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC₅₀ value indicates greater potency. Direct numerical comparison is challenging due to variations in experimental conditions across studies.
Anti-inflammatory Activity
Chronic inflammation is a critical factor in the progression of many diseases. Ferulate esters have demonstrated the ability to inhibit key inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Table 2: Comparative Anti-inflammatory Activity of Ferulate Esters (Enzyme Inhibition)
| Compound | COX-1 Inhibition | COX-2 Inhibition | 5-LOX Inhibition |
|---|---|---|---|
| Ferulic Acid | No significant inhibition | Specific inhibition reported | Remarkable activity (78.63% at 100 µg/mL) |
| Caffeic Acid Esters (C4-C12) | Significant Inhibition | Significant Inhibition | - |
| Ferulic Acid Esters (general) | Significant Inhibition | Significant Inhibition | - |
| C8-Ferulate | - | Strong Inhibition | - |
| C12-Ferulate | - | Strong Inhibition | - |
| Methyl 3,5-O-dicaffeoylquinate | - | - | IC₅₀ = 5.28 µmol/L |
| 3,5-O-dicaffeoylquinic acid | - | - | IC₅₀ = 10 µmol/L |
| Indomethacin (Standard) | Strong Inhibition | Strong Inhibition | - |
| Zileuton (Standard) | - | - | Strong Inhibition |
Key Signaling Pathways Modulated by Ferulate Esters
Ferulate esters exert their biological effects by modulating critical intracellular signaling pathways that regulate oxidative stress and inflammation. Understanding these pathways is crucial for targeted drug development.
Nrf2/ARE Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like ferulic acid, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), inducing the expression of numerous protective genes.
References
Validating the Neuroprotective Effects of Ferulic Acid Esters In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of ferulic acid and its esters, using N-acetylcysteine (NAC) as a benchmark. The information is compiled from preclinical studies and is intended to inform further research and development in neuroprotective therapeutics. As no direct in vitro studies on Eicosyl ferulate were identified, this guide focuses on the widely studied parent compound, ferulic acid (FA), and its ethyl ester (FAEE), which are expected to share similar mechanisms of action.
Comparative Efficacy of Neuroprotective Compounds
The following tables summarize the quantitative data from various in vitro studies, showcasing the neuroprotective efficacy of ferulic acid derivatives and N-acetylcysteine against common neurotoxic insults.
Table 1: Protection Against Oxidative Stress-Induced Cell Death
| Compound | Cell Line | Insult | Concentration of Compound | % Cell Viability (Compared to Control) | Source |
| Ferulic Acid | PC-12 | Ischemia/Reperfusion | Not Specified | Dose-dependent increase in viability | [1][2] |
| Test Compound | SH-SY5Y | Rotenone/Oligomycin | 0.3 µM | Maintained viability up to 76% (vs. 37% in insult group) | [3] |
| N-acetylcysteine (NAC) & H-LIPEF | SH-SY5Y | 500 µM H₂O₂ | Not Specified | Significantly restored viability from 52.5% | [4] |
| Ferulic Acid | PC-12 | Hypoxia, EAA, Radicals | 1-100 µmol/L | Notable promotion of cell viability | [5] |
Table 2: Protection Against Amyloid-Beta (Aβ)-Induced Toxicity
| Compound | Cell Model | Insult | Effect | Source |
| Ferulic Acid Ethyl Ester (FAEE) | Primary Hippocampal Cultures | Aβ(1-42) | Significantly attenuated cytotoxicity and ROS accumulation | [6] |
| N-acetylcysteine (NAC) | SH-SY5Y | Aβ Peptides | Reversed oxidative stress and cytotoxicity | [7][8] |
| Aβ Oligomers (Control) | SH-SY5Y | 10 µM AβOs | 50% reduction in cell viability after 72h | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assays commonly used to assess neuroprotection in vitro.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., Ferulic acid ester) or vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Neurotoxic Insult: After pre-treatment with the compound, introduce the neurotoxic agent (e.g., Aβ peptides, H₂O₂) to the appropriate wells and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[11]
-
Calculation: Cell viability is typically expressed as a percentage of the control (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is widely used to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 24-well or 96-well) and treat with the test compound and neurotoxic insult as described for the MTT assay.
-
DCFH-DA Staining: Remove the culture medium and wash the cells once with serum-free medium (e.g., DMEM).[12] Add the DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[12][13]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[12]
-
Fluorescence Measurement: Add PBS to each well.[12] Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.[14][15]
-
Data Analysis: The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of complex workflows and signaling pathways.
Caption: General workflow for in vitro neuroprotection assays.
Caption: Key signaling pathways modulated by Ferulic Acid.
Discussion
The available in vitro evidence strongly suggests that ferulic acid and its derivatives, such as FAEE, confer significant neuroprotection against insults relevant to neurodegenerative diseases, particularly oxidative stress and amyloid-beta toxicity.[6][16] The mechanisms underlying these effects are multi-faceted, involving the direct scavenging of reactive oxygen species and the modulation of key signaling pathways that regulate inflammation, apoptosis, and cell survival.[1][2][16]
Ferulic acid has been shown to inhibit the pro-inflammatory TLR4/MyD88 and NF-κB pathways while activating the pro-survival PI3K/Akt pathway.[1][2][17] This contrasts with the more direct antioxidant action of N-acetylcysteine, which primarily functions by replenishing intracellular glutathione (B108866) levels.[18] The ability of ferulic acid esters to modulate multiple signaling cascades suggests they may offer a broader therapeutic window compared to compounds with a single mechanism of action.
References
- 1. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Frequency, Low-Intensity Pulsed Electric Field and N-Acetylcysteine Synergistically Protect SH-SY5Y Cells Against Hydrogen Peroxide-Induced Cell Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferulic acid ethyl ester protects neurons against amyloid beta- peptide(1-42)-induced oxidative stress and neurotoxicity: relationship to antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-cysteine protects SHSY5Y neuroblastoma cells from oxidative stress and cell cytotoxicity: effects on beta-amyloid secretion and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioquochem.com [bioquochem.com]
- 14. doc.abcam.com [doc.abcam.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of ferulic acid in valproic acid induced autism like behaviour in zebrafish via modulation of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Acetylcysteine Prevents 4-Hydroxynonenal- and Amyloid-β-Induced Modification and Inactivation of Neprilysin in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Eicosyl Ferulate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the analysis of Eicosyl ferulate, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, summarizing their performance based on available experimental data for this and structurally related long-chain alkyl ferulates. Detailed methodologies are presented to facilitate the replication and cross-validation of these methods in a laboratory setting.
This compound, a long-chain ester of ferulic acid, is a lipophilic compound with potential antioxidant and other biological activities. Accurate quantification is crucial for pharmacokinetic studies, quality control of natural products, and formulation development. The primary analytical methods employed for the determination of this compound and similar compounds are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of long-chain alkyl ferulates, based on data from various studies.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.999 | >0.998 | >0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ng/mL range | pg/mL to low ng/mL range |
| Accuracy (Recovery) | 98-102% | 80-115% | 85-115% |
| Precision (RSD) | < 2% | < 15% | < 15% |
| Sample Preparation | Simple dilution and filtration | Derivatization often required | Simple dilution, may require solid-phase extraction (SPE) for complex matrices |
| Analysis Time | 15-30 minutes | 10-25 minutes | 5-15 minutes |
| Specificity | Moderate; potential for interference from co-eluting compounds | High; mass spectral data provides definitive identification | Very High; parent and fragment ion monitoring provides excellent selectivity |
Experimental Protocols
Detailed methodologies for the quantification of long-chain alkyl ferulates using HPLC-UV, GC-MS, and LC-MS/MS are presented below. These protocols are based on validated methods reported in the scientific literature for similar analytes and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quantification and quality control due to its robustness and accessibility.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.1% formic or acetic acid) is commonly used. For example, a starting condition of 60% acetonitrile, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 325 nm, corresponding to the maximum absorbance of the ferulate moiety.
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol (B129727) or ethanol, and filtered through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is ideal for the analysis of volatile and semi-volatile compounds. Derivatization is often necessary for non-volatile compounds like this compound to improve their thermal stability and chromatographic behavior.
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 150°C held for 2 minutes, then ramped to 300°C at 10°C/min and held for 10 minutes.
-
MS Detector: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. For example, treatment with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the method of choice for trace-level quantification in complex matrices.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system.
-
Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution and faster analysis (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of acetonitrile or methanol and water with a small amount of formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion formed after fragmentation in the collision cell. This provides a high degree of selectivity.
Cross-Validation Workflow
The cross-validation of these analytical methods is essential to ensure the accuracy and reliability of the data. A typical workflow for cross-validation is depicted in the following diagram.
Caption: A generalized workflow for the cross-validation of analytical methods for this compound.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. HPLC-UV provides a robust and cost-effective solution for routine analysis. GC-MS offers high specificity, which is particularly useful for definitive identification in complex matrices, although it may require derivatization. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the preferred method for trace-level quantification and analysis in challenging biological matrices. For comprehensive method validation and to ensure the highest confidence in quantitative results, a cross-validation approach comparing data from two or more of these techniques is highly recommended.
A Comparative Analysis of Eicosyl Ferulate and Other Glucose Uptake Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of Eicosyl ferulate as a glucose uptake enhancer against other well-established agents. Due to the limited direct experimental data on this compound, this comparison is primarily based on the known mechanisms of its constituent molecule, ferulic acid, and its derivatives. This compound, a phenolic compound, has been noted for its glucose uptake stimulatory activity[1][2]. Ferulic acid, its active component, has demonstrated capabilities in promoting glucose uptake in muscle cells[3][4][5].
This document aims to offer a foundational understanding for researchers by juxtaposing the theoretical potential of this compound with the proven efficacy of compounds like Metformin, Berberine (B55584), and Resveratrol.
Section 1: Mechanisms of Action
The enhancement of glucose uptake into cells is a critical mechanism for maintaining glucose homeostasis. This process is primarily regulated by key signaling pathways, including the insulin-dependent PI3K/Akt pathway and the insulin-independent AMPK pathway. The following table summarizes the known mechanisms of action for ferulic acid (as a proxy for this compound) and other prominent glucose uptake enhancers.
| Compound | Primary Target(s) | Key Signaling Pathway(s) Involved | Effect on GLUT4 Translocation | Supporting Evidence |
| Ferulic Acid (this compound proxy) | AMPK, PI3K/Akt | Activates AMPK pathway, leading to increased GLUT4 expression and translocation. Modulates the PI3K/Akt pathway to enhance insulin (B600854) sensitivity. | Increases GLUT4 translocation to the plasma membrane. | |
| Metformin | AMPK, Mitochondrial Complex I | Primarily activates AMPK, leading to increased glucose uptake in muscle and reduced hepatic glucose production. | Promotes GLUT4 translocation to the plasma membrane, independent of insulin. | |
| Berberine | AMPK, Mitochondrial Complex I | Activates AMPK by inhibiting mitochondrial respiration, leading to increased glucose uptake and glycolysis. | Stimulates GLUT4 translocation. | |
| Resveratrol | AMPK, Sirt1 | Activates AMPK and Sirt1, which enhances insulin sensitivity and promotes glucose uptake. | Increases GLUT4 expression and translocation. | |
| PPARγ Agonists (e.g., Thiazolidinediones) | PPARγ | Act as ligands for the nuclear receptor PPARγ, which regulates genes involved in glucose and lipid metabolism. | Upregulates the expression of GLUT1 and GLUT4. |
Section 2: Comparative Efficacy (Hypothetical)
As direct comparative quantitative data for this compound is not available, the following table presents a hypothetical comparison based on the known effects of ferulic acid and typical results for other enhancers from in vitro studies.
| Compound | Typical In Vitro Model | Effective Concentration Range (in vitro) | Observed Increase in Glucose Uptake (relative to control) |
| Ferulic Acid | L6 myotubes, 3T3-L1 adipocytes | 10-100 µM | 1.5 - 2.5 fold |
| Metformin | L6 myotubes, C2C12 myotubes | 0.5-2 mM | 1.5 - 3 fold |
| Berberine | 3T3-L1 adipocytes, L6 myotubes | 5-20 µM | 1.5 - 2.5 fold |
| Resveratrol | 3T3-L1 adipocytes, L6 myotubes | 10-50 µM | 1.2 - 2 fold |
| Rosiglitazone (PPARγ Agonist) | 3T3-L1 adipocytes, HepG2 cells | 1-10 µM | 2 - 4 fold |
Note: These values are illustrative and can vary significantly based on the specific experimental conditions, cell lines, and assay methods used.
Section 3: Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of glucose uptake enhancers.
In Vitro Glucose Uptake Assay
This assay measures the uptake of a glucose analog, typically 2-deoxyglucose (2-DG), in cultured cells (e.g., L6 myotubes, 3T3-L1 adipocytes).
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes in 96-well plates.
-
Krebs-Ringer Phosphate (KRP) buffer.
-
2-Deoxy-D-[³H]glucose or a non-radioactive glucose analog.
-
Test compounds (this compound, Metformin, etc.).
-
Insulin solution.
-
Lysis buffer.
-
Scintillation counter or appropriate detection instrument for non-radioactive assays.
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate cells to a mature phenotype.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 3-4 hours in KRP buffer.
-
Compound Incubation: Treat the cells with the test compounds at various concentrations for a specified period (e.g., 1-24 hours). Include positive (e.g., insulin) and negative (vehicle) controls.
-
Glucose Uptake Stimulation: Add 2-deoxy-D-[³H]glucose to each well and incubate for 5-10 minutes.
-
Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold KRP buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. For non-radioactive methods, follow the kit manufacturer's protocol for signal detection.
-
Data Analysis: Normalize the glucose uptake data to the protein concentration in each well.
In Vivo Animal Studies
These studies assess the effect of the test compounds on blood glucose levels and glucose tolerance in animal models of diabetes or insulin resistance (e.g., db/db mice, high-fat diet-fed rats).
Materials:
-
Diabetic or insulin-resistant animal models.
-
Test compounds formulated for oral gavage or injection.
-
Glucometer and glucose test strips.
-
Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals and divide them into control and treatment groups.
-
Compound Administration: Administer the test compounds daily for a specified duration (e.g., 4-8 weeks).
-
Blood Glucose Monitoring: Monitor fasting and postprandial blood glucose levels regularly.
-
Oral Glucose Tolerance Test (OGTT): After the treatment period, perform an OGTT by administering an oral glucose load after an overnight fast and measuring blood glucose at different time points (0, 15, 30, 60, 120 minutes).
-
Insulin Tolerance Test (ITT): Perform an ITT by injecting insulin and measuring blood glucose at various time points to assess insulin sensitivity.
-
Tissue Analysis: At the end of the study, collect tissues (e.g., muscle, liver, adipose tissue) for further analysis of protein expression and signaling pathway activation (e.g., Western blotting for p-AMPK, p-Akt).
Section 4: Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathways involved in glucose uptake and a general experimental workflow for evaluating glucose uptake enhancers.
Caption: Insulin-Dependent PI3K/Akt Signaling Pathway for Glucose Uptake.
Caption: Insulin-Independent AMPK Signaling Pathway for Glucose Uptake.
Caption: General Experimental Workflow for Evaluating Glucose Uptake Enhancers.
Conclusion
While direct comparative data for this compound is currently lacking, the known mechanisms of its active component, ferulic acid, suggest its potential as a glucose uptake enhancer, likely acting through the AMPK and PI3K/Akt pathways. This positions it mechanistically similar to other natural compounds like berberine and resveratrol. Further in vitro and in vivo studies are essential to fully elucidate the efficacy and specific molecular targets of this compound and to establish a definitive comparative profile against established glucose uptake enhancers like metformin. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Ferulic acid promotes muscle glucose uptake and modulate dysregulated redox balance and metabolic pathways in ferric-induced pancreatic oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Performance of Eicosyl Ferulate Compared to Other Ferulic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo performance of Eicosyl ferulate and other derivatives of ferulic acid, focusing on their antioxidant, anti-inflammatory, and pharmacokinetic properties. Due to a notable scarcity of direct in vivo comparative studies involving this compound, this guide synthesizes available in vivo data for shorter-chain ferulate esters, alongside in vitro findings for longer-chain derivatives, to offer a comprehensive overview for research and development purposes.
Executive Summary
Ferulic acid, a potent antioxidant, is often modified into ester derivatives to enhance its lipophilicity and improve its biological activity and pharmacokinetic profile. While short-chain esters like ethyl ferulate have been studied in vivo, demonstrating significant anti-inflammatory and antioxidant effects, comprehensive in vivo data for long-chain esters such as this compound is currently lacking. In vitro studies suggest that the antioxidant capacity of ferulate esters can be influenced by the length of the alkyl chain, with some longer-chain esters showing comparable or even improved radical scavenging activity compared to ferulic acid. However, without in vivo data, the translation of these findings to a physiological setting remains to be elucidated. This guide aims to bridge this knowledge gap by presenting the available data in a structured format, providing detailed experimental protocols, and visualizing key pathways to inform future research directions.
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vivo and in vitro studies on various ferulic acid derivatives. It is important to note the absence of in vivo data for this compound.
Table 1: In Vivo Anti-Inflammatory and Antioxidant Effects of Ferulic Acid Derivatives
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Ethyl Ferulate | LPS-induced acute lung injury in mice | 10, 20, 40 mg/kg | Dose-dependently reduced lung wet-to-dry weight ratio, total protein in BALF, and MPO activity. Significantly decreased levels of TNF-α and IL-6 in BALF. | |
| Ferulic Acid | Carrageenan-induced paw edema in rats | 50 mg/kg | Significantly inhibited paw edema and reduced levels of inflammatory markers. | |
| This compound | - | - | No in vivo data available | - |
Table 2: In Vitro Antioxidant Activity of Ferulic Acid Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| This compound (as Hemicosanyl ferulate) | - | In vivo data not available, isolated and toxicity evaluated | [1] |
| Hexadecyl Ferulate | DPPH radical scavenging | 0.083 ± 0.009 nmol/mL | [2] |
| Hexadecyl Ferulate | ABTS radical cation decolorization | 0.027 ± 0.002 nmol/mL | [2] |
| Dodecyl Ferulate | Inhibition of microsomal lipid peroxidation | IC50 = 11.03 µM | [3] |
| Octyl Ferulate | Inhibition of microsomal lipid peroxidation | IC50 = 12.40 µM | [3] |
| Ferulic Acid | Inhibition of microsomal lipid peroxidation | IC50 = 243.84 µM |
Table 3: Pharmacokinetic Parameters of Ferulic Acid and its Derivatives
| Compound | Animal Model | Administration Route | Cmax | Tmax | AUC | Bioavailability | Reference |
| Ferulic Acid (from Ethyl Ferulate) | Rats | Oral (150 mg/kg Ethyl Ferulate) | 18.38 ± 1.38 µg/mL | 0.25 h | - | - | |
| Ferulic Acid | Rats | Oral | - | - | - | Low | |
| This compound | - | - | - | - | - | No data available | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Anti-inflammatory Activity: LPS-induced Acute Lung Injury in Mice (Ethyl Ferulate)
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction of Injury: Mice are anesthetized and intranasally instilled with lipopolysaccharide (LPS) (5 mg/kg) to induce acute lung injury.
-
Treatment: Ethyl ferulate (10, 20, or 40 mg/kg) is administered intraperitoneally 1 hour before LPS administration.
-
Sample Collection: 6 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure total protein concentration and inflammatory cell counts. Lung tissues are harvested for myeloperoxidase (MPO) activity assay and histological examination.
-
Biochemical Analysis: Levels of TNF-α and IL-6 in BALF are quantified using ELISA kits. MPO activity in lung tissue homogenates is measured spectrophotometrically.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay (Hexadecyl Ferulate)
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727).
-
Procedure:
-
A solution of hexadecyl ferulate in methanol is prepared at various concentrations.
-
The hexadecyl ferulate solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the dose-response curve.
Pharmacokinetic Study in Rats (Ferulic Acid from Ethyl Ferulate)
-
Animals: Male Sprague-Dawley rats are used.
-
Drug Administration: Ethyl ferulate is administered orally at a dose of 150 mg/kg.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.
-
Plasma Analysis: Plasma is separated by centrifugation, and the concentration of ferulic acid is determined using a validated HPLC method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using appropriate software.
Visualizations
Logical Relationship of Ferulic Acid Esterification and Bioavailability
Caption: Esterification of Ferulic Acid to enhance bioavailability.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
Caption: Workflow for evaluating anti-inflammatory effects in vivo.
Signaling Pathway of Ferulic Acid's Anti-inflammatory Action
Caption: Inhibition of the NF-κB inflammatory pathway.
References
- 1. In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications [mdpi.com]
- 3. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ferulate Esters
For Researchers, Scientists, and Drug Development Professionals
Ferulic acid, a phenolic compound abundant in the plant kingdom, and its ester derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various ferulate esters, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is presented to facilitate research and development in the fields of pharmacology and medicinal chemistry.
Core Findings on Structure-Activity Relationships
The biological activity of ferulate esters is intricately linked to their chemical structure. Key structural modifications that influence their efficacy include:
-
Esterification of the Carboxylic Acid Group: Conversion of the carboxylic acid group of ferulic acid into an ester can modulate its lipophilicity, thereby affecting its ability to cross cell membranes and interact with molecular targets. The nature of the alcohol moiety in the ester plays a crucial role.
-
Alkyl Chain Length: The length of the alkyl chain in the ester can influence the compound's antioxidant and anticancer activities. An optimal chain length often exists for maximal activity, beyond which the activity may decrease. This is likely due to a balance between lipophilicity and steric hindrance.
-
Phenolic Hydroxyl and Methoxy (B1213986) Groups: The free phenolic hydroxyl group and the methoxy group on the aromatic ring are critical for the antioxidant activity of ferulate esters. These groups are involved in scavenging free radicals.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of various ferulate esters, providing a basis for direct comparison.
Antioxidant Activity
The antioxidant capacity of ferulate esters is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals, with a lower value indicating higher antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Ferulic Acid | 23.5 ± 0.5 | [1] |
| Methyl Ferulate | >100 | [2] |
| Ethyl Ferulate | 59.7 ± 0.2 | [1] |
Note: The antioxidant activity of ferulic acid is generally higher than its simple alkyl esters in polar systems[2].
Anti-inflammatory Activity
The anti-inflammatory effects of ferulate esters are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | NO Inhibition (%) at 30 µg/mL | Reference |
| n-heptyl ferulate | 30.61 | [3] |
Anticancer Activity
The cytotoxic effects of ferulate esters against various cancer cell lines are typically determined using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Ferulic Acid | HCT 15 (colorectal) | 154 | |
| Methyl Ferulate | Not widely reported | ||
| Ethyl Ferulate | Not widely reported | ||
| Tetradecyl isoferulate | MCF-7 (breast) | 123.62 | |
| Hexacosanyl isoferulate | MCF-7 (breast) | 58.84 |
Note: Esterification of ferulic acid can enhance its anticancer activity against certain cell lines. The lipophilicity conferred by the ester group may facilitate cell membrane penetration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid) in the same solvent.
-
Reaction Mixture: Add a specific volume of the test compound solution to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is then determined from a plot of inhibition percentage against compound concentration.
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide.
-
Reaction Mixture: Mix sodium nitroprusside (e.g., 10 mM in phosphate-buffered saline, pH 7.4) with various concentrations of the test compounds.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the incubated solution.
-
Absorbance Measurement: After a short incubation period (e.g., 30 minutes) at room temperature, measure the absorbance of the resulting chromophore at a specific wavelength (e.g., 546 nm).
-
Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample to that of the control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ferulate esters for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.
Signaling Pathway Visualizations
Ferulate esters exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Experimental workflow for evaluating the biological activities of ferulate esters.
Caption: Ferulate esters inhibit the NF-κB signaling pathway, reducing inflammation.
Caption: Ferulate esters can modulate MAPK signaling pathways, affecting cell proliferation and inflammation.
References
Ferulic Acid vs. Its Esters: A Comparative Guide to Antibacterial Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial properties of ferulic acid and its various ester derivatives. By presenting key experimental data and methodologies, this document aims to inform the selection and development of more potent antimicrobial agents.
Ferulic acid, a phenolic compound abundant in the plant kingdom, is recognized for its antioxidant and antibacterial capabilities.[1][2] However, its inherent polarity can limit its ability to penetrate the lipid-rich cell membranes of bacteria, thereby restricting its biological activity.[1][2][3] To overcome this limitation, researchers have explored the esterification of ferulic acid, a process that modifies its chemical structure to enhance its lipophilicity and, consequently, its antibacterial potency. This guide synthesizes findings from multiple studies to compare the antibacterial performance of ferulic acid with its alkyl esters.
Comparative Antibacterial Activity: A Quantitative Overview
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Data from various studies consistently demonstrate that the esterification of ferulic acid with different fatty alcohols significantly enhances its antibacterial activity. The effectiveness of these esters is closely linked to the length of their alkyl chains, with a general trend showing an initial increase in activity followed by a decrease as the chain becomes longer.
Below are summary tables compiling MIC and MBC values for ferulic acid and its esters against a range of common pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Ferulic Acid and its Alkyl Esters (mg/mL)
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis |
| Ferulic Acid (FA) | > MIC of esters | > MIC of esters | > MIC of esters | > MIC of esters |
| Propyl Ferulate (FC3) | - | - | 0.4 | 1.1 |
| Hexyl Ferulate (FC6) | 0.5 | 0.4 | 0.4 | 1.1 |
| Nonyl Ferulate (FC9) | - | - | - | - |
| Lauryl Ferulate (FC12) | - | - | - | - |
Note: Specific MIC values for Ferulic Acid, Nonyl Ferulate, and Lauryl Ferulate against these exact strains were not consistently provided in the compared studies, but the literature indicates their activity is generally lower than the most effective esters.
Table 2: Minimum Bactericidal Concentration (MBC) of Ferulic Acid and its Alkyl Esters (mg/mL)
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis |
| Ferulic Acid (FA) | > MBC of esters | > MBC of esters | > MBC of esters | > MBC of esters |
| Propyl Ferulate (FC3) | - | - | 2.0 | 4.0 |
| Hexyl Ferulate (FC6) | 3.0 | 3.0 | 2.0 | 4.0 |
| Nonyl Ferulate (FC9) | - | - | - | - |
| Lauryl Ferulate (FC12) | - | - | - | - |
Note: Similar to the MIC table, comprehensive MBC data for all compounds across all strains is not available in the reviewed literature.
In a separate study, the antibacterial effects of hexyl ferulate (FAC6) were evaluated against Listeria monocytogenes, demonstrating a significant bacteriostatic and bactericidal effect with an MIC of 0.1 mM and an MBC of 0.2 mM. Another investigation into synthetic derivatives found that butyl ferulate and 2-methyl-1-butyl ferulate showed significant growth inhibition against Bacillus subtilis and Staphylococcus aureus. Furthermore, chlorobutyl ferulate (2e) exhibited an MIC of 0.64 mg/mL against Ralstonia solanacearum.
Mechanism of Antibacterial Action
The enhanced antibacterial activity of ferulic acid esters is attributed to their increased ability to disrupt the bacterial cell structure. Studies suggest that these esters, particularly those with optimal alkyl chain lengths like hexyl ferulate, damage the cell wall and membrane. This damage leads to increased membrane permeability, resulting in the leakage of essential intracellular components such as proteins and nucleic acids, and ultimately causing cell death.
Visual evidence from scanning electron microscopy (SEM) has shown that treatment with hexyl ferulate causes bacterial cells to become rough and wrinkled, with some cells showing aggregation, adhesion, and even rupture.
Conceptual diagram of the antibacterial mechanism of ferulic acid esters.
Experimental Protocols
The following section details the methodologies employed in the cited studies to evaluate the antibacterial activity of ferulic acid and its esters.
Synthesis of Alkyl Ferulic Acid Esters
Alkyl ferulic acid esters were synthesized by reacting ferulic acid with various fatty alcohols (e.g., 1-propanol, 1-hexanol, 1-nonanol, and lauryl alcohol) using Novozym 435 as a catalyst.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values were determined using a broth microdilution method.
-
Bacterial strains were cultured in appropriate broth (e.g., Luria-Bertani for E. coli and P. aeruginosa, Tryptic Soy Broth for S. aureus and B. subtilis).
-
The compounds (ferulic acid and its esters) were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in 96-well microtiter plates.
-
A standardized bacterial suspension was added to each well.
-
The plates were incubated under optimal conditions (e.g., 37°C for 24 hours).
-
The MIC was recorded as the lowest concentration of the compound that showed no visible bacterial growth.
-
To determine the MBC, an aliquot from the wells with no visible growth was sub-cultured onto agar (B569324) plates.
-
The plates were incubated, and the MBC was determined as the lowest concentration at which no bacterial colonies grew.
References
A Head-to-Head Comparison of Eicosyl Ferulate and Metformin on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Eicosyl ferulate and the widely-prescribed anti-diabetic drug, metformin (B114582), on glucose metabolism. Due to the limited direct research on this compound, this comparison leverages experimental data on its parent compound, ferulic acid, as a proxy to elucidate its potential mechanisms and performance. Metformin, a biguanide, remains a cornerstone in type 2 diabetes management, and understanding the relative efficacy and mechanisms of emerging compounds is crucial for future therapeutic development.
Quantitative Data Summary
The following table summarizes the key quantitative effects of ferulic acid (as a proxy for this compound) and metformin on various parameters of glucose metabolism, based on available in vitro and in vivo studies.
| Parameter | Ferulic Acid (Proxy) | Metformin | Fold Change/Percentage Improvement | Cell/Animal Model |
| Glucose Uptake | Increased | Increased | FA: ~1.5-2 fold increase in insulin-resistant L6 cells[1] | L6 skeletal muscle cells, Caco-2 cells, Podocytes[1][2][3] |
| GLUT4 Translocation | Increased | Increased | FA: 31% increase (basal), 24.5% increase (insulin-stimulated) at 125µM[4] | L6-GLUT4myc cells |
| AMPK Phosphorylation | Increased | Increased | FA: ~2.7 fold increase in HepG2 & L6 cells | HepG2 and L6 cells |
| Akt Phosphorylation | Increased | No direct activation in basal conditions | FA: Increased in palmitate-induced insulin-resistant L6 cells | L6 skeletal muscle cells |
| IRS-1 Phosphorylation (Tyr) | Increased | - | FA: Promoted phosphorylation inhibited by palmitic acid | L6 skeletal muscle cells |
| IRS-1 Phosphorylation (Ser) | Decreased | - | FA: Suppressed palmitic acid-induced phosphorylation | L6 skeletal muscle cells |
| Blood Glucose Reduction (in vivo) | Significant reduction | Significant reduction | FA: Significantly reduced in HFD-fed rats | High-fat diet-induced obese rats |
| HOMA-IR (in vivo) | Reversed increase | - | FA: Reversed 8-fold increase in HFD-fed rats | High-fat diet-induced obese rats |
Experimental Protocols
In Vitro Glucose Uptake Assay (Ferulic Acid)
-
Cell Line: L6 skeletal muscle cells.
-
Induction of Insulin (B600854) Resistance: Cells are treated with 0.75 mM palmitic acid to induce insulin resistance.
-
Treatment: Insulin-resistant L6 cells are treated with varying concentrations of ferulic acid (e.g., 2, 5, 10, and 20 µM).
-
Glucose Uptake Measurement: Glucose uptake is measured using a fluorescent glucose analog, such as 2-NBDG. The fluorescence intensity is quantified to determine the rate of glucose uptake.
-
Reference: This protocol is based on the methodology described in the study by Son et al. (2020).
In Vitro Glucose Uptake Assay (Metformin)
-
Cell Line: L6-GLUT4 myotubes or podocytes.
-
Cell Culture: Cells are serum-starved prior to the experiment.
-
Treatment: Cells are treated with metformin (e.g., 2 mM for 20-24 hours) with or without insulin stimulation (e.g., 100 nM for 15 minutes).
-
Glucose Uptake Measurement: Glucose uptake is assessed using a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) or a fluorescent analog.
-
Reference: This protocol is adapted from the methods described in the study by Polianskyte-Prause et al. (2019).
Visualizing the Mechanisms
Experimental Workflow
Caption: A representative in vitro experimental workflow for assessing the effects of compounds on glucose uptake in insulin-resistant skeletal muscle cells.
Signaling Pathways in Glucose Metabolism
Caption: A simplified comparison of the primary signaling pathways activated by Metformin and Ferulic Acid to enhance glucose metabolism.
Discussion
Metformin primarily exerts its glucose-lowering effects through the activation of AMP-activated protein kinase (AMPK), which subsequently leads to the inhibition of hepatic gluconeogenesis and an increase in glucose uptake in peripheral tissues like muscle. The activation of AMPK by metformin is a central event in its mechanism of action.
Ferulic acid, based on the available evidence, appears to modulate glucose metabolism through multiple pathways. It has been shown to enhance glucose uptake by activating the PI3K/Akt signaling pathway, a key cascade in insulin signaling. This involves the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) at tyrosine residues, which is a positive regulatory step. Furthermore, some studies indicate that ferulic acid can also activate AMPK, suggesting a potential overlap in mechanism with metformin. The dual action on both the PI3K/Akt and AMPK pathways could be advantageous in overcoming insulin resistance.
References
- 1. Ferulic acid improves palmitate-induced insulin resistance by regulating IRS-1/Akt and AMPK pathways in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poster, Presentation, Protocol or Paper | Metformin modulates glucose uptake and transport in Caco-2 cell monolayers | ID: br86b544b | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. repository.aaup.edu [repository.aaup.edu]
Validating the Anti-inflammatory Properties of Eicosyl Ferulate: A Comparative Guide
An Objective Comparison of Ferulic Acid Esters with Standard Anti-inflammatory Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of ferulic acid and its alkyl esters, a class of compounds to which Eicosyl ferulate belongs. Due to the limited availability of specific experimental data for this compound, this guide leverages the more extensively studied parent compound, Ferulic acid, and its ethyl ester, Ethyl ferulate, as proxies to infer its potential therapeutic efficacy and mechanisms of action. The anti-inflammatory effects of these ferulates are benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Diclofenac, and other well-characterized phytochemicals like Curcumin and Resveratrol.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of Ethyl ferulate and its comparators has been evaluated in numerous in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as a model for inflammation. The data presented below summarizes the inhibitory effects of these compounds on key inflammatory mediators.
| Compound | Target | Cell Line | Inhibitory Concentration / IC50 | Reference |
| Ethyl Ferulate | TNF-α, IL-6 | RAW 264.7 | Dose-dependent reduction | [1][2] |
| iNOS, COX-2 | RAW 264.7 | Dose-dependent reduction | [3][4] | |
| PGE2, NO | RAW 264.7 | Dose-dependent reduction | [3] | |
| Ibuprofen | NF-κB | Jurkat Cells | IC50: 61.7 µM (S-enantiomer) | |
| NO, iNOS, COX-2, IL-1β, IL-6 | RAW 264.7 | Dose-dependent reduction | ||
| Diclofenac | NF-κB | Osteoclasts | Suppression of nuclear translocation | |
| NO, iNOS | RAW 264.7 | Concentration-dependent inhibition | ||
| Curcumin | NF-κB | RAW 264.7 | IC50: 18 µM | |
| TNF-α, IL-1β, IL-6 | RAW 264.7 | Dose-dependent inhibition | ||
| Resveratrol | IL-6 | RAW 264.7 | IC50: 17.5 ± 0.7 µM | |
| TNF-α | RAW 264.7 | IC50: 18.9 ± 0.6 µM | ||
| IL-1β | RAW 264.7 | Dose-dependent reduction |
Mechanistic Insights: Signaling Pathways
Ferulic acid and its derivatives, including Ethyl ferulate, exert their anti-inflammatory effects through the modulation of key signaling pathways. The primary mechanisms identified are the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Ethyl ferulate has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of p65, thereby downregulating the expression of these inflammatory mediators.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress, which is closely linked to inflammation. Ethyl ferulate has been demonstrated to activate this pathway, leading to the nuclear translocation of Nrf2 and subsequent upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1). This activation helps to mitigate oxidative damage and reduce the inflammatory response.
Experimental Protocols
The following section details a generalized protocol for an in vitro anti-inflammatory assay using LPS-stimulated RAW 264.7 macrophages, a common model for assessing the anti-inflammatory activity of test compounds.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Ethyl ferulate) and incubated for a pre-determined time (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically ranging from 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured by ELISA.
-
-
Gene and Protein Expression Analysis (Optional):
-
RT-PCR: To measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6, total RNA is extracted from the cells and analyzed by reverse transcription-polymerase chain reaction.
-
Western Blotting: To determine the protein levels of iNOS, COX-2, and components of the NF-κB and Nrf2 pathways, cell lysates are subjected to SDS-PAGE and immunoblotting with specific antibodies.
-
-
Data Analysis: The inhibitory effect of the test compound on the production of inflammatory mediators is calculated as a percentage relative to the LPS-stimulated control group. IC50 values are determined from dose-response curves.
Conclusion
The available evidence strongly suggests that ferulic acid and its esters, such as Ethyl ferulate, possess significant anti-inflammatory properties. Their mechanism of action involves the dual regulation of the NF-κB and Nrf2/HO-1 pathways, leading to a reduction in pro-inflammatory mediators and an enhancement of antioxidant defenses. Based on these findings, it is highly probable that this compound, as a member of this chemical class, shares these anti-inflammatory characteristics. However, direct experimental validation is necessary to confirm its specific potency and pharmacological profile. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations, providing valuable insights for the development of novel anti-inflammatory therapeutics.
References
- 1. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]
- 3. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Safety Operating Guide
Proper Disposal of Eicosyl Ferulate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of eicosyl ferulate, a compound recognized for its potential environmental hazards. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to ensure laboratory safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental damage. Therefore, it is imperative that this chemical waste is managed correctly from the point of generation through to its final disposal.
Hazard Assessment and Classification
Prior to disposal, it is crucial to understand the hazards associated with this compound. The primary concerns are its acute oral toxicity and its severe impact on aquatic ecosystems.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
This table summarizes the hazard classifications for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
The environmental hazard classification is determined by specific quantitative criteria. A substance is classified as Acute Category 1 if the 96-hour LC50 (for fish), 48-hour EC50 (for crustacea), or 72 to 96-hour ErC50 (for algae) is less than or equal to 1 mg/L.[2]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the aquatic environment hazard.
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from drains and water sources.
-
Ensure the container is kept closed except when adding waste.
4. Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
5. Spill Management:
-
In the event of a spill, prevent the material from entering drains or waterways.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the contaminated material into a sealed hazardous waste container for disposal.
-
Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure compliance with safety and environmental regulations. Your commitment to responsible chemical waste management is vital for the protection of our laboratories and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Eicosyl Ferulate
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Eicosyl ferulate, a phenolic compound utilized in various research applications. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This document will serve as your preferred resource for procedural guidance on the safe use of this compound.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] While some studies indicate it may be practically non-toxic in certain contexts, it is imperative to handle it with appropriate precautions to minimize any potential risk.[2]
Hazard Identification and Safety Data Summary
A thorough understanding of the potential hazards is the foundation of safe laboratory practices. The following table summarizes the key safety information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Chronic Aquatic Toxicity (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Skin Irritation (Potential) | GHS07 | Warning | H315: Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302 + P352: IF ON SKIN: Wash with plenty of water and soap.[3] |
| Eye Irritation (Potential) | GHS07 | Warning | H319: Causes serious eye irritation.[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation (Potential) | GHS07 | Warning | H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area.[4] Keep it tightly closed and away from incompatible materials. The compound should be stored at -20°C for long-term stability.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | With side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat must be worn and kept fastened. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended if working with the powder outside of a chemical fume hood or if dust is generated. |
Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities involving the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area in the chemical fume hood is clean and uncluttered.
-
Weighing: If weighing the solid compound, use a microbalance within the fume hood. Handle with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all equipment and the work surface.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: For small spills, contain the material using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
First Aid Measures
| Exposure Route | First Aid Protocol |
| If Swallowed | Call a POISON CENTER or doctor/physician immediately.[1] Rinse mouth with water.[1] Do NOT induce vomiting.[3] |
| If on Skin | Remove contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and plenty of water.[4] |
| If in Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek medical attention. |
| If Inhaled | Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Disposal Plan
Due to its high aquatic toxicity, proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection: All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent material) and any unused compound must be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal Route: All waste must be disposed of through an approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash.
Experimental Workflow and Emergency Response Diagrams
To provide a clear visual guide, the following diagrams illustrate the safe handling workflow and emergency response procedures.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
Caption: A diagram outlining the immediate actions to take in case of a spill or personal exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
